Benzo[d]thiazole-7-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXZDXCWBKCRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668498 | |
| Record name | 1,3-Benzothiazole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144876-37-9 | |
| Record name | 1,3-Benzothiazole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of Benzo[d]thiazole-7-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Benzo[d]thiazole-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for the 7-carbaldehyde isomer, this guide also includes comparative data for other positional isomers and the parent benzothiazole molecule to provide a broader context for its potential characteristics.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₅NOS | |
| Molecular Weight | 163.2 g/mol | |
| CAS Number | 144876-37-9 | |
| Appearance | White to light yellow powder/crystal |
For comparative purposes, the table below summarizes the available physicochemical data for other benzothiazole carbaldehyde isomers and the parent compound, benzothiazole.
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Benzo[d]thiazole-2-carbaldehyde | 72-76 | Not available | Not specified |
| Benzo[d]thiazole-6-carbaldehyde | Not available | 311.4 ± 15.0 (Predicted) | Not specified |
| Benzothiazole | 2 | 231 | Slightly soluble in water |
Experimental Protocols: Synthesis of Benzothiazole Carbaldehydes
The synthesis of benzothiazole derivatives, including carbaldehydes, commonly involves the condensation of 2-aminothiophenol with a corresponding aldehyde or carboxylic acid derivative. While a specific, detailed protocol for this compound is not explicitly outlined in the surveyed literature, a general and widely applicable synthetic methodology can be described.
General Procedure for the Synthesis of Benzothiazole Derivatives from 2-Aminothiophenol and Aldehydes:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-aminothiophenol is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Addition of Aldehyde: The corresponding aldehyde is added to the solution. The reaction can be catalyzed by various reagents, including iodine, hydrogen peroxide/hydrochloric acid, or simply by refluxing in a solvent like DMSO which can also act as an oxidant.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the specific substrates and catalyst used.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired benzothiazole derivative.
This versatile method can be adapted for the synthesis of various substituted benzothiazoles by choosing the appropriately substituted 2-aminothiophenol and aldehyde.
Biological Activity and Signaling Pathways
Benzothiazole and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. These activities are often attributed to the ability of the benzothiazole scaffold to interact with various biological targets and modulate key signaling pathways.
While specific signaling pathways modulated by this compound have not been identified, studies on other benzothiazole derivatives have shown inhibition of pathways such as:
-
AKT and ERK Signaling Pathways: Certain benzothiazole derivatives have been found to inhibit both AKT and ERK signaling, which are crucial for cancer cell proliferation and survival.
-
STAT3 Signaling Pathway: Rational drug design has led to the development of benzothiazole-based inhibitors of the STAT3 signaling pathway, a key target in cancer therapy.
The diverse biological activities of the benzothiazole class of compounds suggest that this compound may also exhibit interesting pharmacological properties, warranting further investigation into its specific biological targets and effects on cellular signaling.
Visualizations
To illustrate the concepts discussed, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Potential signaling pathways modulated by benzothiazole derivatives.
Benzo[d]thiazole-7-carbaldehyde CAS number 144876-37-9
An In-depth Technical Guide to Benzo[d]thiazole-7-carbaldehyde (CAS: 144876-37-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic aldehyde containing the benzothiazole scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and known applications, with a focus on its role in the synthesis of pharmacologically active compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from patent literature with established chemical principles and data from closely related analogues to provide a thorough resource for researchers.
Chemical and Physical Properties
Quantitative data for this compound is not widely available in published literature. The following table summarizes available and estimated data.
| Property | Value | Source/Notes |
| CAS Number | 144876-37-9 | - |
| Molecular Formula | C₈H₅NOS | - |
| Molecular Weight | 163.20 g/mol | - |
| Boiling Point | 311.4 °C | Predicted |
| Appearance | Solid (predicted) | Based on related benzothiazole aldehydes |
| Solubility | Likely soluble in common organic solvents | Inferred from its use in organic synthesis |
| ¹H NMR (Predicted) | Aldehyde proton (CHO): ~10 ppm (singlet) | Based on typical chemical shifts for aldehydes |
| Aromatic protons: ~7.5-8.5 ppm (multiplets) | Chemical shifts are influenced by the benzothiazole ring system. | |
| ¹³C NMR (Predicted) | Carbonyl carbon (C=O): ~190 ppm | Characteristic of aldehyde carbonyls. |
| Aromatic carbons: ~120-150 ppm | Specific shifts depend on the substitution pattern. | |
| IR (Predicted) | ~1700 cm⁻¹ (C=O stretch, strong) | Characteristic aldehyde carbonyl absorption. |
| ~2820, 2720 cm⁻¹ (C-H stretch of aldehyde) | Typically observed as two weak bands. | |
| ~1600-1450 cm⁻¹ (Aromatic C=C stretch) | - |
Synthesis and Experimental Protocols
Postulated Synthesis Workflow
A potential synthetic pathway could involve the formylation of a 7-substituted benzothiazole, such as 7-bromobenzo[d]thiazole, via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Spectroscopic and Structural Elucidation of Benzo[d]thiazole-7-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Benzo[d]thiazole and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a detailed overview of the expected spectroscopic characteristics of Benzo[d]thiazole-7-carbaldehyde. In the absence of direct experimental spectra in surveyed literature, this document presents predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data, serving as a practical resource for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.1 - 10.3 | s | - | H-8 (Aldehyde) |
| ~9.1 - 9.3 | s | - | H-2 |
| ~8.2 - 8.4 | d | ~8.0 | H-4 |
| ~8.0 - 8.2 | d | ~8.0 | H-6 |
| ~7.5 - 7.7 | t | ~8.0 | H-5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 - 194 | C-8 (C=O) |
| ~155 - 157 | C-2 |
| ~152 - 154 | C-7a |
| ~136 - 138 | C-3a |
| ~130 - 132 | C-7 |
| ~128 - 130 | C-5 |
| ~126 - 128 | C-6 |
| ~124 - 126 | C-4 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2850 - 2750 | Medium, Doublet | Aldehyde C-H Stretch (Fermi resonance) |
| ~1710 - 1690 | Strong | Aldehyde C=O Stretch |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1450 - 1400 | Medium | C-H Bending |
| ~1300 - 1000 | Medium | C-N Stretch, C-S Stretch |
| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 163 | High | [M]⁺ (Molecular Ion) |
| 162 | High | [M-H]⁺ |
| 135 | Medium | [M-CO]⁺ |
| 134 | Medium | [M-CHO]⁺ |
| 108 | Medium | [C₆H₄S]⁺ |
| 82 | Low | [C₅H₂S]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of 2-amino-3-mercaptobenzaldehyde with an appropriate reagent. A general procedure, adapted from known syntheses of benzothiazole derivatives, is provided below.[1]
Reaction Scheme: A common method for synthesizing benzothiazoles is the reaction of 2-aminothiophenols with aldehydes.[1]
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-mercaptobenzaldehyde in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add an oxidizing agent, for example, hydrogen peroxide or manganese dioxide, portion-wise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Spectroscopic Characterization
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[3]
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[4]
-
Sample Preparation: For a solid sample, a small amount of the purified compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[5][6]
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded. Subsequently, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[7][8]
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[9][10]
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.[11][12]
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11][12]
-
Detection and Data Processing: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.[9][10]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. web.mit.edu [web.mit.edu]
- 4. emory.edu [emory.edu]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. quora.com [quora.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of Benzo[d]thiazole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and conformational analysis of Benzo[d]thiazole-7-carbaldehyde, a heterocyclic compound of interest in medicinal and organic chemistry. Due to the limited availability of specific experimental data for this particular derivative, this guide leverages findings from studies on the parent benzothiazole molecule and related substituted analogs to infer its structural characteristics. The methodologies presented are standard and applicable for a comprehensive analysis of this compound.
Molecular Structure
The foundational structure of this compound consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core.[1][2][3] An aldehyde group (-CHO) is substituted at the 7-position of the benzene ring. The presence of both electron-donating (sulfur and nitrogen heteroatoms) and electron-withdrawing (aldehyde group) moieties suggests a molecule with interesting electronic properties and potential for various chemical interactions.[1][2]
Core Benzothiazole Scaffold
The benzothiazole ring system is a planar, bicyclic heteroaromatic structure.[4] Its stability arises from the delocalization of π-electrons across both the benzene and thiazole rings.[5] The geometry of this core is not expected to be significantly altered by the presence of the aldehyde group at a distant position.[1]
The Carbaldehyde Substituent
The key conformational flexibility in this compound arises from the rotation of the carbaldehyde group around the C7-C(aldehyde) single bond. This rotation determines the orientation of the aldehyde's carbonyl group relative to the benzothiazole ring. Two primary planar conformers can be anticipated: one where the carbonyl oxygen is oriented towards the C6 position of the benzene ring (anti-periplanar) and another where it is directed towards the thiazole part of the molecule (syn-periplanar). The relative energies of these conformers would dictate the preferred orientation in the ground state.
Quantitative Molecular Geometry Data
Table 1: Representative Bond Lengths of the Benzothiazole Core
| Bond | Typical Length (Å) |
| C2-N3 | 1.37 |
| N3-C9 | 1.40 |
| C9-C4 | 1.37 |
| C4-C5 | 1.41 |
| C5-C6 | 1.38 |
| C6-C7 | 1.40 |
| C7-C8 | 1.38 |
| C8-C9 | 1.41 |
| C8-S1 | 1.75 |
| S1-C2 | 1.74 |
Note: Data is generalized from computational studies on benzothiazole and its derivatives and should be considered approximate for this compound.
Table 2: Representative Bond Angles of the Benzothiazole Core
| Angle | Typical Angle (°) |
| S1-C2-N3 | 115.0 |
| C2-N3-C9 | 109.5 |
| N3-C9-C8 | 115.5 |
| C9-C8-S1 | 111.0 |
| C8-S1-C2 | 89.0 |
| N3-C9-C4 | 130.0 |
| C8-C9-C4 | 114.5 |
| C9-C4-C5 | 123.0 |
| C4-C5-C6 | 119.0 |
| C5-C6-C7 | 121.0 |
| C6-C7-C8 | 119.0 |
| C7-C8-C9 | 123.5 |
Note: Data is generalized from computational studies on benzothiazole and its derivatives and should be considered approximate for this compound.
Experimental and Computational Protocols
A thorough structural and conformational analysis of this compound would involve a combination of spectroscopic, crystallographic, and computational methods.
Synthesis
The synthesis of this compound can be approached through various established synthetic routes for benzothiazole derivatives. A common method involves the reaction of a substituted 2-aminothiophenol with a suitable aldehyde or carboxylic acid derivative. For instance, the reaction of 2-aminothiophenol with an appropriately substituted benzaldehyde in the presence of an oxidizing agent can yield the desired benzothiazole core.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are essential for confirming the chemical structure. The chemical shifts of the protons and carbons in the benzothiazole ring and the aldehyde group provide information about the electronic environment of the nuclei.[2][6] The gauge-independent atomic orbital (GIAO) method can be used in computational studies to predict NMR chemical shifts, which can then be compared with experimental data.[2]
-
Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy is used to identify the functional groups present in the molecule.[5] The characteristic stretching frequency of the carbonyl group (C=O) in the aldehyde and the vibrations of the benzothiazole ring can be observed.[6] Theoretical calculations can be used to simulate the vibrational spectra and aid in the assignment of experimental bands.[1][5]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.[4] This technique would unambiguously establish the planarity of the benzothiazole ring system and the orientation of the carbaldehyde group.
Computational Modeling
-
Density Functional Theory (DFT) Calculations : DFT is a powerful computational method for optimizing the molecular geometry and predicting various molecular properties.[1][2][5] The B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)) is commonly used for such studies.[1]
-
Conformational Analysis : A potential energy surface scan can be performed by systematically rotating the dihedral angle of the C7-C(aldehyde) bond to identify the most stable conformers and the energy barriers between them.[1]
-
Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into the electronic structure, including charge distribution, hybridization, and intramolecular charge transfer interactions that contribute to the stability of the molecule.[5][7]
Workflow for Structural and Conformational Analysis
The following diagram illustrates a typical workflow for a comprehensive analysis of the molecular structure and conformation of a novel compound like this compound.
Caption: Workflow for Structural and Conformation Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
A Technical Guide to the Solubility and Stability of Benzo[d]thiazole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of Benzo[d]thiazole-7-carbaldehyde. Due to the limited specific data for this particular derivative, this document leverages data from the parent compound, benzothiazole, and its class of derivatives to provide a foundational understanding. It also outlines detailed experimental protocols for determining the precise solubility and stability profiles of this compound, which are crucial for its application in research and drug development.
Core Concepts: Solubility and Stability of Benzothiazole Derivatives
Benzothiazole and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The solubility and stability of these compounds are critical physicochemical parameters that influence their bioavailability, formulation, and overall therapeutic efficacy.
The parent compound, 1,3-benzothiazole, is generally characterized by good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions.[1] However, its aqueous solubility is limited due to its relatively non-polar nature.[1] The introduction of functional groups, such as the carbaldehyde group at the 7-position in this compound, can be expected to modulate these properties.
Solubility Profile
Specific quantitative solubility data for this compound is not extensively reported in the available literature. However, based on the general characteristics of benzothiazole derivatives, a qualitative profile can be inferred. The aldehyde functionality may slightly increase polarity compared to the parent benzothiazole. To obtain precise data, experimental determination is necessary.
Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Sparingly Soluble | The aromatic core remains dominant, limiting aqueous solubility.[1] |
| Methanol | Soluble | Polar protic nature of methanol should facilitate dissolution.[1] |
| Ethanol | Soluble | Similar to methanol, should be a good solvent.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for organic compounds.[1] |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving benzothiazoles.[3] |
| Diethyl Ether | Very Soluble | A non-polar solvent that is effective for many organic compounds.[3] |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[4]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Tightly cap the vials to prevent solvent evaporation.[4]
-
Agitate the vials in a constant temperature shaker (e.g., at 25°C and 37°C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
-
Sample Collection and Preparation:
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area against concentration.[4]
-
Inject the filtered supernatant from the saturated solution into the HPLC.
-
Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve.[4]
-
-
Calculation of Solubility:
-
Calculate the solubility based on the determined concentration and any dilution factors used. The solubility is typically expressed in mg/mL or g/100mL.[4]
-
Stability Profile
The stability of a compound is its ability to resist chemical change or degradation under various environmental conditions. For pharmaceutical applications, stability testing is crucial to determine shelf-life and storage conditions.
Factors Affecting Stability
-
pH: The stability of benzothiazole derivatives can be pH-dependent. Hydrolysis of certain functional groups may occur under acidic or basic conditions.
-
Light: Photodegradation can be a concern for aromatic compounds like benzothiazoles.[5] Exposure to UV or visible light may initiate degradation pathways.[6]
-
Temperature: Elevated temperatures can accelerate degradation reactions, following the principles of chemical kinetics.
-
Oxidation: The benzothiazole ring system can be susceptible to oxidation.
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, studies on the broader benzothiazole class suggest several possibilities, including oxidation and photodegradation.[7][8] Advanced oxidation processes have been shown to degrade benzothiazole in aqueous solutions.[7] The aldehyde group itself can be susceptible to oxidation to a carboxylic acid.
Experimental Protocol for Stability Assessment
Forced degradation (stress testing) is employed to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[9]
Methodology:
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat a solution of the compound with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose the solid compound and its solution to light (e.g., ICH-compliant light source).
-
Thermal Degradation: Heat the solid compound at a high temperature.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method (typically with a photodiode array detector to identify and quantify the parent compound and any degradation products).[10]
-
-
Data Interpretation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and characterize any significant degradation products, potentially using mass spectrometry (LC-MS).[10]
-
Conclusion
This guide provides a foundational understanding of the likely solubility and stability characteristics of this compound, based on the behavior of the parent benzothiazole scaffold. For drug development and advanced research applications, it is imperative that the specific properties of this compound are determined experimentally. The detailed protocols for solubility and stability testing provided herein offer a robust framework for generating the necessary data to support further investigation and application of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Techniques for the Assessment of Drug Stability [ouci.dntb.gov.ua]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Theoretical Insights into Benzo[d]thiazole-7-carbaldehyde: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct theoretical studies on Benzo[d]thiazole-7-carbaldehyde are not extensively available in the reviewed scientific literature. This guide provides a comprehensive overview based on theoretical and computational studies of the parent benzothiazole scaffold and its various derivatives. The principles, methodologies, and expected molecular properties are extrapolated to provide a foundational understanding for researchers interested in this compound.
Introduction
Benzo[d]thiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and materials chemistry.[1][2] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug discovery.[1][3] Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of these molecules, thereby guiding synthetic efforts and the design of novel therapeutic agents.[1][4]
This technical guide delves into the theoretical examination of the Benzo[d]thiazole core, with a specific focus on how the introduction of a carbaldehyde group at the 7-position is anticipated to modulate its physicochemical properties. We will explore key computational parameters, outline standard experimental and computational protocols, and visualize the logical workflows inherent in such theoretical investigations.
Computational Methodology
The theoretical investigation of benzothiazole derivatives typically employs quantum chemical calculations to predict molecular properties. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.[1][4]
Computational Details
A common computational approach for studying benzothiazole derivatives involves the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (a minimum on the potential energy surface). This is often performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a suitable basis set, such as 6-311G(d,p) or 6-31+G(d,p).[1][4]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[1]
-
Electronic Property Calculations: Key electronic properties are calculated from the optimized geometry. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[1] A smaller energy gap generally implies higher reactivity.[1]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is valuable for predicting intermolecular interactions.[4]
-
-
Spectroscopic Simulations:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.[4]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared with experimental data for structure validation.[1]
-
Software
Commonly used software packages for these calculations include Gaussian, ORCA, and GAMESS. Visualization of molecular structures, orbitals, and spectra is often performed with GaussView, Avogadro, or Chemcraft.[1]
Predicted Physicochemical Properties of this compound
While specific experimental or theoretical data for this compound is scarce, we can predict the influence of the 7-carbaldehyde group on the parent benzothiazole scaffold based on general chemical principles and findings from studies on related derivatives.
Structural Parameters
The introduction of a carbaldehyde (-CHO) group at the 7-position of the benzothiazole ring is expected to cause minor distortions in the local geometry of the benzene ring. The C-C bond lengths and bond angles in the vicinity of the substituent will be altered due to steric and electronic effects. The planarity of the bicyclic system is likely to be maintained.
Table 1: Representative Calculated Geometrical Parameters for the Benzothiazole Core
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-S | ~1.75 |
| C=N | ~1.30 |
| C-N | ~1.39 |
| C-C (benzene) | ~1.38 - 1.41 |
| C-C (thiazole) | ~1.37 |
| ∠C-S-C | ~89.0 |
| ∠S-C=N | ~115.0 |
| ∠C-N-C | ~110.0 |
Note: These are approximate values based on DFT calculations of various benzothiazole derivatives. The actual values for this compound will vary.
Electronic Properties
The carbaldehyde group is a moderately deactivating, meta-directing substituent due to its electron-withdrawing nature (both by induction and resonance). Its presence at the 7-position is expected to lower the energy of both the HOMO and LUMO orbitals. The overall effect on the HOMO-LUMO gap will depend on the relative stabilization of these orbitals. It is plausible that the energy gap will be slightly reduced, leading to a red shift in the UV-Vis absorption spectrum compared to the unsubstituted benzothiazole.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value / Trend |
| HOMO Energy | Lowered compared to benzothiazole |
| LUMO Energy | Lowered compared to benzothiazole |
| HOMO-LUMO Gap (ΔE) | Likely reduced, leading to higher reactivity |
| Dipole Moment | Increased due to the polar -CHO group |
Experimental Protocols
The synthesis and characterization of benzothiazole derivatives are well-established processes. A general workflow is outlined below.
General Synthesis of Benzothiazole Derivatives
A common method for synthesizing the benzothiazole core is the condensation reaction between a 2-aminothiophenol and a carboxylic acid or its derivative (e.g., aldehyde, acid chloride).[3] For this compound, a plausible synthetic route would involve the cyclization of a suitably substituted aminothiophenol.
Spectroscopic Characterization
The synthesized compounds are typically characterized using a suite of spectroscopic techniques:
-
FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of functional groups (e.g., C=O stretch of the aldehyde, C=N stretch of the thiazole ring).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties of the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical study of a benzothiazole derivative.
Caption: A typical workflow for the computational study of benzothiazole derivatives.
Role in Drug Discovery
Theoretical studies on molecules like this compound play a crucial role in the early stages of drug discovery. The following diagram illustrates this relationship.
Caption: The iterative cycle of drug discovery, highlighting the role of theoretical studies.
Conclusion
While a dedicated theoretical treatise on this compound is yet to be published, a wealth of computational research on the broader benzothiazole family provides a solid framework for understanding its likely properties. DFT calculations are a powerful tool for predicting the geometry, electronic structure, and spectroscopic features of such molecules. The introduction of a 7-carbaldehyde group is expected to modulate the electronic properties of the benzothiazole core, potentially enhancing its reactivity and altering its interaction with biological targets. This guide provides the foundational knowledge and methodological framework for researchers to embark on a detailed theoretical and experimental investigation of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
Reactivity of the Aldehyde Group in Benzo[d]thiazole-7-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical reactivity of the aldehyde group in Benzo[d]thiazole-7-carbaldehyde. While specific literature on the 7-carbaldehyde isomer is limited, this document extrapolates from the known chemistry of benzothiazole aldehydes and aromatic aldehydes in general to offer a comprehensive overview of its expected chemical behavior. This guide covers key transformations including oxidation, reduction, and various carbon-carbon bond-forming reactions. Detailed experimental protocols for analogous reactions are provided, alongside tables of quantitative data from related compounds to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif in a multitude of biologically active compounds, demonstrating a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of a formyl group onto this privileged structure, as in this compound, provides a versatile synthetic handle for further molecular elaboration and the generation of diverse chemical libraries for drug discovery programs. The reactivity of this aldehyde group is central to its utility as a synthetic intermediate. This guide will explore the principal reactions of the aldehyde functionality, providing insights into its synthetic potential.
Core Reactivity of the Aldehyde Group
The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack, and the presence of an adjacent hydrogen atom, which allows for oxidation. The benzothiazole ring system, being electron-withdrawing, is expected to influence the reactivity of the aldehyde group.
Oxidation to Carboxylic Acid
A fundamental transformation of aldehydes is their oxidation to the corresponding carboxylic acids. This reaction is typically high-yielding and can be achieved with a variety of oxidizing agents. The resulting Benzo[d]thiazole-7-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives.
General Experimental Protocol: Oxidation of an Aromatic Aldehyde
-
Materials: Aromatic aldehyde (1.0 eq), potassium permanganate (KMnO₄) (2.0 eq), water, hydrochloric acid.
-
Procedure: To a solution of the aromatic aldehyde in water, potassium permanganate is added portion-wise at room temperature. The reaction mixture is stirred until the purple color of the permanganate disappears. The mixture is then filtered to remove manganese dioxide. The filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then collected by filtration, washed with cold water, and dried.
| Oxidizing Agent | Typical Solvent | Temperature (°C) | General Yield (%) | Reference |
| Potassium Permanganate (KMnO₄) | Water/Acetone | 25-100 | 70-95 | [3] |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0-25 | 80-95 | [3] |
| Silver(I) Oxide (Ag₂O) | Ethanol/Water | 25-80 | 85-98 | [3] |
Table 1: Common Reagents for the Oxidation of Aromatic Aldehydes. (Note: Yields are general and may vary for this compound).
Reduction to Alcohol
The aldehyde group can be readily reduced to a primary alcohol, yielding (Benzo[d]thiazol-7-yl)methanol. This transformation is typically accomplished using hydride-based reducing agents.
General Experimental Protocol: Reduction of an Aromatic Aldehyde
-
Materials: Aromatic aldehyde (1.0 eq), sodium borohydride (NaBH₄) (1.5 eq), methanol.
-
Procedure: The aromatic aldehyde is dissolved in methanol and the solution is cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford the alcohol.
| Reducing Agent | Typical Solvent | Temperature (°C) | General Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0-25 | 85-99 | [3] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0-35 | 90-99 | [3] |
| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Ethanol/Ethyl acetate | 25 | 90-99 | [3] |
Table 2: Common Reagents for the Reduction of Aromatic Aldehydes. (Note: Yields are general and may vary for this compound).
Carbon-Carbon Bond Forming Reactions
The aldehyde group is a key functional group for the construction of more complex molecules through the formation of new carbon-carbon bonds.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. This reaction is highly versatile, allowing for the introduction of a wide range of substituents.
General Experimental Protocol: Wittig Reaction with an Aromatic Aldehyde
-
Materials: Aromatic aldehyde (1.0 eq), phosphonium salt (1.1 eq), strong base (e.g., n-butyllithium or sodium hydride) (1.1 eq), anhydrous solvent (e.g., THF or DMSO).
-
Procedure: To a suspension of the phosphonium salt in the anhydrous solvent, the strong base is added at 0 °C. The mixture is stirred until the ylide is formed (indicated by a color change). A solution of the aromatic aldehyde in the same solvent is then added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
Figure 1: General workflow of the Wittig reaction.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[4]
General Experimental Protocol: Knoevenagel Condensation
-
Materials: Aromatic aldehyde (1.0 eq), active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq), basic catalyst (e.g., piperidine, pyridine) (catalytic amount), solvent (e.g., ethanol, toluene).
-
Procedure: The aromatic aldehyde, active methylene compound, and catalyst are dissolved in the solvent. The mixture is heated to reflux until the reaction is complete (monitored by TLC). Upon cooling, the product often precipitates and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or chromatography.
Figure 2: Simplified mechanism of Knoevenagel condensation.
The reaction of the aldehyde group with primary amines leads to the formation of imines, also known as Schiff bases.[1] This is a reversible reaction that is often driven to completion by the removal of water.
General Experimental Protocol: Schiff Base Formation
-
Materials: Aromatic aldehyde (1.0 eq), primary amine (1.0 eq), solvent (e.g., ethanol, methanol), acid catalyst (e.g., acetic acid) (optional).
-
Procedure: The aromatic aldehyde and the primary amine are dissolved in the solvent. A catalytic amount of acid may be added to facilitate the reaction. The mixture is stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by the disappearance of the starting materials (TLC). The Schiff base product may precipitate from the solution upon cooling or can be isolated by removal of the solvent and subsequent purification.
| Amine | Product | Typical Conditions | General Yield (%) | Reference |
| Aniline | N-Benzylideneaniline | Ethanol, reflux | 85-95 | [1] |
| Benzylamine | N-Benzylidenebenzylamine | Methanol, rt | 90-98 | [1] |
| Hydrazine | Benzaldehyde hydrazone | Ethanol, rt | 80-90 | [5] |
Table 3: Examples of Schiff Base Formation with Aromatic Aldehydes. (Note: Yields are general and may vary for this compound).
Spectroscopic Data of Benzo[d]thiazole Derivatives
| Compound Type | ¹H NMR (δ, ppm) - Aromatic Protons | ¹³C NMR (δ, ppm) - C=O | IR (cm⁻¹) - C=O stretch |
| Benzothiazole Aldehydes | 7.5 - 9.0 | 185 - 195 | 1680 - 1710 |
| Benzothiazole Carboxylic Acids | 7.5 - 9.0 | 165 - 175 | 1680 - 1720 (and broad O-H) |
| Benzothiazole Alcohols | 7.2 - 8.5 | - | - |
| Benzothiazole Schiff Bases | 7.0 - 9.0 (imine H ~8.0-9.0) | 160 - 170 (C=N) | 1620 - 1650 (C=N) |
Table 4: General Spectroscopic Data for Benzothiazole Derivatives. (Note: These are approximate ranges and specific values will depend on the substitution pattern and solvent).
Involvement in Signaling Pathways
Currently, there is no specific information in the reviewed literature detailing the involvement of this compound in any particular signaling pathway. However, the broader class of benzothiazole derivatives has been shown to interact with a variety of biological targets, including enzymes and receptors, thereby modulating various signaling cascades.[6] The aldehyde functionality could potentially act as a reactive center for covalent modification of biological macromolecules, a strategy employed in the design of certain therapeutic agents. Further research is required to elucidate any specific biological roles of this particular isomer.
Conclusion
The aldehyde group of this compound represents a versatile functional group for the synthesis of a wide array of derivatives. Based on the established reactivity of aromatic aldehydes, it is expected to readily undergo oxidation, reduction, and a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This technical guide provides a foundational understanding of its chemical potential and offers generalized experimental protocols to aid researchers in the design and synthesis of novel benzothiazole-based compounds for applications in drug discovery and materials science. Further experimental investigation is warranted to fully characterize the specific reactivity and biological profile of this promising synthetic intermediate.
References
- 1. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Benzo[d]thiazole-7-carbaldehyde as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Benzo[d]thiazole-7-carbaldehyde as a foundational scaffold in the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The inherent biological activities of the benzothiazole nucleus, including anticancer, antimicrobial, and anti-inflammatory properties, make its derivatives prime candidates for drug discovery and development.[1][2][3]
Introduction to this compound
This compound is a key synthetic intermediate possessing a reactive aldehyde group appended to the benzothiazole core. This aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of a wide array of fused and substituted heterocyclic systems. The strategic placement of the aldehyde at the 7-position influences the electronic properties and steric accessibility of the reactive site, offering unique opportunities for designing novel molecular architectures.
Synthetic Applications and Protocols
The aldehyde group of this compound readily participates in several classical organic reactions, providing access to key intermediates and final heterocyclic products.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or α,β-unsaturated ketones, are valuable precursors for the synthesis of various heterocyclic compounds such as pyrimidines and pyrazoles. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.
Experimental Protocol: Synthesis of (E)-1-(aryl)-3-(benzo[d]thiazol-7-yl)prop-2-en-1-one
-
Dissolve this compound (1.0 mmol) and the desired substituted acetophenone (1.0 mmol) in ethanol (20 mL).
-
To this solution, add a catalytic amount of a suitable base, such as aqueous sodium hydroxide (10% w/v, 2 mL) or potassium hydroxide.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Quantitative Data for Representative Chalcone Synthesis:
| Reactant (Acetophenone) | Product | Yield (%) | Reference |
| Acetophenone | (E)-3-(benzo[d]thiazol-7-yl)-1-phenylprop-2-en-1-one | 85-95 | General Protocol |
| 4-Methoxyacetophenone | (E)-3-(benzo[d]thiazol-7-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | 88-96 | General Protocol |
| 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(benzo[d]thiazol-7-yl)prop-2-en-1-one | 82-92 | General Protocol |
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation of this compound with active methylene compounds like malononitrile and ethyl cyanoacetate provides versatile α,β-unsaturated intermediates. These intermediates are pivotal for the synthesis of substituted pyridines and other heterocyclic systems.[4]
Experimental Protocol: Synthesis of 2-(benzo[d]thiazol-7-ylmethylene)malononitrile
-
In a round-bottom flask, combine this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of a base such as piperidine or triethylamine (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum to obtain the pure product.
Quantitative Data for Representative Knoevenagel Condensation:
| Active Methylene Compound | Product | Yield (%) | Reference |
| Malononitrile | 2-(benzo[d]thiazol-7-ylmethylene)malononitrile | 90-98 | [4] |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(benzo[d]thiazol-7-yl)acrylate | 85-95 | [4] |
| Diethyl Malonate | Diethyl 2-(benzo[d]thiazol-7-ylmethylene)malonate | 80-90 | [4] |
Synthesis of Pyrimidine Derivatives
Pyrimidine-fused benzothiazoles are a class of compounds with significant interest due to their wide range of biological activities, including anticancer and antimicrobial effects.[5][6][7] One common route involves the cyclocondensation of a chalcone intermediate with a suitable nitrogen-containing reagent like urea, thiourea, or guanidine.
Experimental Protocol: Synthesis of 4-(benzo[d]thiazol-7-yl)-6-arylpyrimidin-2-amine
-
To a solution of the (E)-1-(aryl)-3-(benzo[d]thiazol-7-yl)prop-2-en-1-one chalcone (1.0 mmol) in ethanol (25 mL), add guanidine hydrochloride (1.2 mmol) and sodium hydroxide (1.5 mmol).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water).
Biological Activities of Derived Heterocyclic Compounds
The heterocyclic compounds synthesized from this compound are expected to exhibit a range of biological activities, leveraging the inherent pharmacological properties of the benzothiazole scaffold.
Anticancer Activity
Benzothiazole derivatives are well-documented for their potent anticancer activities against various cancer cell lines.[1][6][7][8] The mechanism of action often involves the inhibition of key enzymes like carbonic anhydrase or interference with signaling pathways crucial for cancer cell proliferation and survival.[1] For instance, certain benzothiazole-pyrimidine hybrids have shown significant cytotoxicity against cell lines such as A549 (lung), MCF-7 (breast), and Colo205 (colon).[7]
Table of Anticancer Activity for Representative Benzothiazole Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-based benzothiazole | Colo205 | 5.04 | [7] |
| Pyrimidine-based benzothiazole | U937 | 13.9 | [7] |
| Pyrimidine-based benzothiazole | MCF-7 | 30.67 | [7] |
| Naphthalimide-benzothiazole | HT-29 | 3.72 ± 0.3 | [7] |
| Naphthalimide-benzothiazole | A549 | 4.074 ± 0.3 | [7] |
Antimicrobial Activity
The benzothiazole nucleus is a common feature in many antimicrobial agents.[3] Derivatives synthesized from this compound are anticipated to possess antibacterial and antifungal properties. The mode of action can vary, including the inhibition of essential microbial enzymes. For example, some benzothiazole derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Table of Antimicrobial Activity for Representative Benzothiazole Derivatives:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Azo-clubbed benzothiazole | S. aureus | 312.5–1250 | [3] |
| Azo-clubbed benzothiazole | E. coli | 312.5–1250 | [3] |
| Benzothiazole derivative | S. aureus | 78.125 | [3] |
| Benzothiazole derivative | E. coli | 78.125 | [3] |
Visualizing Synthetic Pathways and Workflows
Synthetic Workflow for Heterocyclic Compounds from this compound
Caption: General synthetic routes from this compound.
Logical Relationship of Synthesis and Biological Screening
Caption: From synthesis to biological evaluation of derivatives.
Potential Signaling Pathway Inhibition by Benzothiazole Derivatives
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application of Benzo[d]thiazole-7-carbaldehyde in Medicinal Chemistry: A Review of the Landscape
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document outlines the current understanding and potential applications of benzo[d]thiazole derivatives in medicinal chemistry, with a focus on the functional role of the carbaldehyde group. While specific research on Benzo[d]thiazole-7-carbaldehyde is limited in publicly available literature, this report extrapolates from the broader class of benzothiazole aldehydes and their derivatives to provide a comprehensive overview of their synthesis, biological activities, and therapeutic potential.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] The introduction of a carbaldehyde group at various positions on the benzothiazole ring system provides a versatile synthetic handle for the creation of diverse molecular libraries, including Schiff bases and chalcones, which have shown significant promise in the development of novel therapeutic agents.[4][5]
Synthesis of Benzo[d]thiazole Derivatives
The synthesis of benzothiazole derivatives typically involves the condensation of a 2-aminothiophenol with a variety of reactants. While a specific, detailed protocol for the synthesis of this compound was not prominently found in the surveyed literature, a general approach for the synthesis of substituted benzothiazoles involves the reaction of the appropriately substituted 2-aminothiophenol with an aldehyde or a carboxylic acid derivative.
A representative synthetic workflow for generating benzothiazole derivatives, which could be adapted for the synthesis of this compound, is depicted below.
Caption: General synthetic route to benzothiazole derivatives.
Medicinal Chemistry Applications of Benzo[d]thiazole Derivatives
Derivatives of the benzothiazole scaffold have been extensively investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The aldehyde functionality serves as a key building block for the synthesis of more complex molecules with enhanced biological activity.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. Chalcones and Schiff bases derived from benzothiazole aldehydes have demonstrated significant cytotoxicity against a range of cancer cell lines.[5][6]
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole-Chalcone Hybrid (C3) | AGS (Gastric Cancer) | 7.55 (48h) | [5] |
| Benzothiazole-Chalcone Hybrid (C4) | AGS (Gastric Cancer) | 8.25 (48h) | [5] |
| Benzo[d]isothiazole Schiff Base (1e) | Various solid tumors | - | [4] |
Antimicrobial Activity
The benzothiazole nucleus is a common feature in many antimicrobial agents. Derivatives have shown broad-spectrum activity against various bacterial and fungal strains. The mechanism of action often involves the inhibition of essential microbial enzymes.
Caption: Mechanism of antimicrobial action.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a Schiff base from a benzothiazole aldehyde and for a common anticancer assay.
Protocol 1: Synthesis of a Schiff Base from a Benzothiazole Aldehyde
This protocol provides a general method for the condensation of a benzothiazole aldehyde with a primary amine to form a Schiff base.
-
Dissolution: Dissolve equimolar amounts of the benzothiazole aldehyde and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the solution.
-
Reaction: Reflux the reaction mixture for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT assay.
Conclusion
References
- 1. Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Knoevenagel Condensation Reactions with Benzo[d]thiazole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction utilizing Benzo[d]thiazole-7-carbaldehyde. The resulting vinyl derivatives of benzothiazole are of significant interest in medicinal chemistry due to their potential as anticancer and anti-inflammatory agents.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.[1] This reaction is a cornerstone in the synthesis of a wide array of functionalized molecules, including intermediates for pharmaceuticals.[2] Benzo[d]thiazole is a privileged heterocyclic scaffold known to impart a range of biological activities to molecules, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The Knoevenagel condensation of this compound with various active methylene compounds provides a direct route to novel derivatives with potential therapeutic applications. These products often exhibit biological activity by modulating key signaling pathways implicated in cancer and inflammation, such as NF-κB, PI3K/AKT, and MAPK/ERK pathways.[3][6]
Applications in Drug Development
Derivatives of benzothiazole have shown significant promise in the development of new therapeutic agents. The products derived from the Knoevenagel condensation of this compound are anticipated to be valuable in several areas of drug discovery.
Anticancer Activity
Benzothiazole derivatives have been extensively investigated as potential anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of critical signaling pathways that are often dysregulated in cancer cells.[1] The introduction of an α,β-unsaturated system through the Knoevenagel condensation can enhance the cytotoxic potential of the benzothiazole scaffold.[7]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer.[2][3] Benzothiazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[4][8] A primary mechanism for this activity is the modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[3]
Data Presentation
The following tables summarize the biological activities of various benzothiazole derivatives, providing a reference for the potential efficacy of compounds synthesized from this compound.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Hydrazine based benzothiazole | HeLa (cervical cancer) | 2.41 | - | [9] |
| Hydrazine based benzothiazole | COS-7 (kidney fibroblast) | 4.31 | - | [9] |
| Indole based hydrazine carboxamide benzothiazole | HT29 (colon cancer) | 0.015 | - | [9] |
| Indole based hydrazine carboxamide benzothiazole | H460 (lung cancer) | 0.28 | - | [9] |
| Indole based hydrazine carboxamide benzothiazole | A549 (non-small cell lung cancer) | 1.53 | - | [9] |
| Indole based hydrazine carboxamide benzothiazole | MDA-MB-231 (breast cancer) | 0.68 | - | [9] |
| 2-phenylacrylonitrile derivative (1g2a) | HCT116 (colon cancer) | 0.0059 | Tubulin inhibitor | [1] |
| 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 (liver cancer) | 0.0078 | Tubulin inhibitor | [1] |
| 2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile | Staphylococcus aureus | - | Antibacterial | [10] |
| 2-(Benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione | Corynebacterium xerosis | - | Antibacterial | [10] |
| 2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one | Candida albicans | - | Antifungal (weak) | [10] |
Table 2: Anti-inflammatory Activity of Selected Benzothiazole Derivatives
| Compound Class | Assay | Activity | Mechanism of Action | Reference |
| Benzothiazole derivatives | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activity | - | [8] |
| 2,6-disubstituted benzothiazole derivatives | In vitro anti-denaturation assay | Good anti-inflammatory activity | - | [4] |
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with active methylene compounds. These protocols can be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Piperidine Catalyzed Knoevenagel Condensation
This protocol describes a classic approach using a basic amine catalyst.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in 10 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).
Protocol 2: DBU-Water Catalyzed Green Synthesis
This protocol utilizes a more environmentally benign catalytic system.[3]
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)
-
Water (25 mmol, 0.45 mL)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, prepare the DBU/water complex by mixing DBU (1.0 mmol) and water (25 mmol).
-
To this catalytic mixture, add the active methylene compound (1.0 mmol) followed by this compound (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a short period (20-60 minutes).
-
Upon completion, the product can often be isolated by simple filtration.
-
Wash the product with water to remove the catalyst.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques.
Protocol 3: Solvent-Free Knoevenagel Condensation
This protocol offers an environmentally friendly approach by eliminating the use of bulk solvents.[11]
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Basic catalyst (e.g., a few drops of piperidine or a catalytic amount of a solid base)
-
Mortar and pestle or a small reaction vial with a stirring bar
Procedure:
-
In a mortar or a small vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add a catalytic amount of the chosen base.
-
Grind the mixture with a pestle or stir vigorously at room temperature.
-
The reaction is often exothermic and proceeds to completion within minutes.
-
The solid product can be purified by washing with a small amount of cold ethanol or water to remove any unreacted starting materials and catalyst.
-
Further purification can be achieved by recrystallization if necessary.
-
Characterize the final product using appropriate analytical techniques.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and initial biological evaluation of Knoevenagel condensation products of this compound.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 3. asianpubs.org [asianpubs.org]
- 4. jocpr.com [jocpr.com]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. scielo.br [scielo.br]
- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
Application Notes and Protocols for the Development of Novel Anticancer Agents from Benzo[d]thiazole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, synthesis, and evaluation of novel anticancer agents derived from Benzo[d]thiazole-7-carbaldehyde. The protocols outlined below are based on established methodologies for the development of benzothiazole-based therapeutics and are intended to serve as a foundational guide for researchers in this field.
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to exert their antitumor activity through various mechanisms, such as the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression.[1][4] this compound is a versatile starting material for the synthesis of a diverse library of derivatives, including Schiff bases and chalcones, which are classes of compounds known for their cytotoxic properties against various cancer cell lines.
Quantitative Data on Anticancer Activity of Benzothiazole Derivatives
While specific data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the in vitro anticancer activity of representative benzothiazole derivatives from the literature to illustrate the therapeutic potential of this compound class. This data provides a benchmark for the expected potency of novel analogues.
| Derivative Class | Specific Compound/Scaffold | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Semicarbazone | Indole based hydrazine carboxamide | HT29 (Colon) | MTT | 0.015 | [5] |
| H460 (Lung) | MTT | 0.28 | [5] | ||
| A549 (Lung) | MTT | 1.53 | [5] | ||
| MDA-MB-231 (Breast) | MTT | 0.68 | [5] | ||
| Pyrimidine based | Pyridine containing pyrimidine | Colo205 (Colon) | MTT | 5.04 | [5] |
| U937 (Lymphoma) | MTT | 13.9 | [5] | ||
| MCF-7 (Breast) | MTT | 30.67 | [5] | ||
| A549 (Lung) | MTT | 30.45 | [5] | ||
| Hydrazine based | Hydrazine based benzothiazole | HeLa (Cervical) | MTT | 2.41 | [5] |
| COS-7 (Kidney) | MTT | 4.31 | [5] | ||
| Carboxamide | Benzothiophene based carboxamide | MCF-7 (Breast) | Not Specified | 0.04 | [5] |
| Schiff Base | Quinoline and Benzothiazole containing | MCF-7 (Breast) | MTT | 10.65 | [6] |
| A549 (Lung) | MTT | 10.89 | [6] | ||
| Chalcone | Thiazole-linked chalcone | HCT-116 (Colon) | MTT | 3.12 | [7] |
| Lovo (Colon) | MTT | 2.21 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general method for the synthesis of Schiff base derivatives through the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline, p-toluidine, etc.)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Chalcone Derivatives from this compound
This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcone derivatives from this compound and various substituted acetophenones.
Materials:
-
This compound
-
Substituted acetophenones (e.g., acetophenone, 4-chloroacetophenone, etc.)
-
Ethanol
-
Aqueous solution of a strong base (e.g., 40% KOH or NaOH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous base solution dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is collected by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product.
-
Purify the crude chalcone by recrystallization from a suitable solvent.
-
Characterize the final product using appropriate spectroscopic methods.
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for evaluating the anticancer activity of the synthesized benzothiazole derivatives against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized benzothiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Protocol 4: Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining
This protocol describes the use of flow cytometry to detect and quantify apoptosis induced by the synthesized compounds.
Materials:
-
Synthesized benzothiazole derivatives
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and evaluation of anticancer agents.
Proposed Signaling Pathway: Induction of Apoptosis
Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. The intrinsic pathway of apoptosis is a common mechanism.
Caption: Proposed intrinsic apoptosis pathway for benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzo[d]thiazole Derivatives in the Synthesis of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document outlines the synthesis and application of benzo[d]thiazole derivatives as potent inhibitors of various enzymes implicated in a range of diseases, including Alzheimer's disease and diabetes. While the specific use of Benzo[d]thiazole-7-carbaldehyde as a direct precursor was not prominently identified in the reviewed literature, this report details established synthetic protocols for analogous benzothiazole-based inhibitors, providing valuable insights for the design and development of novel therapeutic agents.
Overview of Benzothiazole Scaffolds in Enzyme Inhibition
The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Its rigid bicyclic structure and potential for diverse functionalization make it an attractive starting point for the synthesis of targeted enzyme inhibitors. This document focuses on the application of benzothiazole derivatives as inhibitors of acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and α-glucosidase.
Enzyme Inhibitory Activity of Synthesized Benzothiazole Derivatives
The following tables summarize the quantitative data for the inhibitory activities of various benzothiazole derivatives against their target enzymes.
Table 1: Inhibitory Activity of Benzothiazole Derivatives against AChE and MAO-B
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 4a | AChE | 56.3 ± 2.5 | Donepezil | 20.1 ± 1.4 |
| 4d | AChE | 89.6 ± 3.2 | Donepezil | 20.1 ± 1.4 |
| 4f | AChE | 23.4 ± 1.1 | Donepezil | 20.1 ± 1.4 |
| 4g | AChE | 36.7 ± 1.4 | Donepezil | 20.1 ± 1.4 |
| 4h | AChE | 64.9 ± 2.9 | Donepezil | 20.1 ± 1.4 |
| 4k | AChE | 102.5 ± 4.8 | Donepezil | 20.1 ± 1.4 |
| 4m | AChE | 27.8 ± 1.0 | Donepezil | 20.1 ± 1.4 |
| 4n | AChE | 42.1 ± 1.8 | Donepezil | 20.1 ± 1.4 |
| 4f | MAO-B | 40.3 ± 1.7 | Selegiline | 37.4 ± 1.6 |
| 3e | MAO-B | 60.0 | Selegiline | 44.0 |
Data sourced from multiple studies on benzothiazole derivatives as potential treatments for Alzheimer's disease.[1][2]
Table 2: α-Glucosidase Inhibitory Activity of Benzothiazole-Oxadiazole Derivatives
| Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) |
| 1 | 0.5 ± 0.01 | 866.30 ± 3.20 |
| 2 | 1.2 ± 0.05 | 866.30 ± 3.20 |
| 3 | 1.8 ± 0.09 | 866.30 ± 3.20 |
| ... | ... | ... |
| 23 | 30.90 ± 0.70 | 866.30 ± 3.20 |
A series of 23 benzothiazole-based oxadiazole derivatives showed varying degrees of potent α-glucosidase inhibition.[3]
Experimental Protocols
Detailed methodologies for the synthesis of key benzothiazole-based enzyme inhibitors are provided below. While this compound is not explicitly used in these examples, the protocols illustrate common synthetic strategies that could potentially be adapted for this starting material.
General Synthesis of N-(Benzo[d]thiazol-2-yl)benzamide Derivatives as AChE and MAO-B Inhibitors[2][4]
This protocol describes a four-step synthesis to obtain benzothiazole derivatives with inhibitory activity against enzymes implicated in Alzheimer's disease.
Step 1: Synthesis of 4-(Chloromethyl)benzoyl chloride (1) 4-(Chloromethyl)benzoic acid is dissolved in thionyl chloride and refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, excess thionyl chloride is removed under reduced pressure to yield the crude product.
Step 2: Synthesis of 2-Aminobenzothiazoles (2a, 2b) Aniline derivatives are dissolved in acetic acid, and an equivalent amount of potassium thiocyanate is added in an ice bath. A solution of bromine in acetic acid is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The product is precipitated by pouring the mixture into ice-water, followed by boiling and filtration.
Step 3: Synthesis of 4-(Chloromethyl)-N-(benzo[d]thiazol-2-yl)benzamides (3a, 3b) 4-(Chloromethyl)benzoyl chloride (1) is reacted with the synthesized 2-aminobenzothiazoles (2a or 2b) to form the corresponding benzamide derivatives.
Step 4: Synthesis of Target Compounds (4a-4n) The chloromethyl benzamide derivatives (3a or 3b) are reacted with appropriate piperazine derivatives to yield the final target compounds.
References
Application Notes and Protocols for the Synthesis of Benzo[d]thiazole-7-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features allow them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 7-position of the benzo[d]thiazole scaffold provides a versatile synthetic handle for further molecular elaboration, enabling the creation of diverse chemical libraries for screening and lead optimization. This document provides a detailed protocol for the synthesis of Benzo[d]thiazole-7-carbaldehyde derivatives, focusing on the Vilsmeier-Haack formylation of 2-substituted benzo[d]thiazoles.
Synthetic Pathway Overview
The synthesis of this compound derivatives can be achieved through a two-step process. The first step involves the synthesis of a 2-substituted benzo[d]thiazole core, typically through the condensation of an appropriately substituted 2-aminothiophenol with a carboxylic acid or its derivative. The second key step is the regioselective formylation of the benzothiazole ring at the 7-position using the Vilsmeier-Haack reaction.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a representative 2-substituted this compound.
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of 2-Methylbenzo[d]thiazole | 2-Aminothiophenol, Acetic Anhydride | - | - | 130-140 | 2 | 85 |
| 2 | Vilsmeier-Haack Formylation | 2-Methylbenzo[d]thiazole | POCl₃, DMF | 1,2-Dichloroethane | 70-80 | 5 | 60 |
Experimental Protocols
Step 1: Synthesis of 2-Methylbenzo[d]thiazole
Materials:
-
2-Aminothiophenol
-
Acetic anhydride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-aminothiophenol (1 equivalent) and acetic anhydride (1.2 equivalents) is prepared.
-
The reaction mixture is heated at 130-140 °C for 2 hours.
-
After cooling to room temperature, the mixture is poured into a cold, saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-methylbenzo[d]thiazole.
Step 2: Synthesis of 2-Methylthis compound (Vilsmeier-Haack Formylation)
Materials:
-
2-Methylbenzo[d]thiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane
-
Sodium acetate solution (saturated)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, phosphorus oxychloride (3 equivalents) is added to N,N-dimethylformamide (5 equivalents) at 0 °C with stirring.
-
The mixture is stirred for 30 minutes at room temperature to form the Vilsmeier reagent.
-
A solution of 2-methylbenzo[d]thiazole (1 equivalent) in 1,2-dichloroethane is added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is then heated to 70-80 °C and stirred for 5 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into a cold, saturated solution of sodium acetate.
-
The resulting mixture is stirred for 1 hour and then extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2-methylthis compound.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Involvement
While the direct signaling pathway modulation by this compound itself is not extensively documented, derivatives of the benzothiazole scaffold have been implicated as inhibitors of various kinases, which are key components of cellular signaling pathways. For instance, some 2-arylbenzothiazoles are known to target protein tyrosine kinases (PTKs), which play crucial roles in cancer cell proliferation and survival.
Caption: Potential inhibition of kinase signaling by benzothiazole derivatives.
Application Notes and Protocols for Benzo[d]thiazole Derivatives in Antimicrobial Drug Discovery
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The benzothiazole scaffold, a bicyclic heterocyclic compound, has garnered considerable attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives, including potent antimicrobial properties.[1][2] While direct antimicrobial data for Benzo[d]thiazole-7-carbaldehyde is not extensively documented in publicly available research, its aldehyde functional group makes it a valuable starting material for the synthesis of a wide array of more complex benzothiazole derivatives with significant antimicrobial activity.
This document provides an overview of the application of benzothiazole derivatives in antimicrobial drug discovery, including their synthesis, mechanisms of action, and protocols for evaluating their efficacy. The information presented here is based on studies of various substituted benzothiazole compounds and serves as a guide for researchers exploring this chemical class for novel antimicrobial agents.
Application Notes
1. Overview of Antimicrobial Activity
Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The antimicrobial efficacy of these compounds is highly dependent on the nature and position of substituents on the benzothiazole core.[3]
2. Mechanism of Action
The antimicrobial effects of benzothiazole derivatives are often attributed to their ability to inhibit essential microbial enzymes.[4] Key molecular targets identified in various studies include:
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DNA Gyrase and Topoisomerases: These enzymes are crucial for bacterial DNA replication, and their inhibition by benzothiazole derivatives leads to bacterial cell death.[4]
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Peptide Deformylase: This enzyme is involved in bacterial protein synthesis, and its inhibition disrupts the production of essential proteins.[3]
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Cytochrome P450 14α-demethylase: In fungi, this enzyme is vital for ergosterol biosynthesis, a key component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity.[4]
3. Structure-Activity Relationship (SAR)
While specific SAR studies for this compound are unavailable, general trends for the benzothiazole class indicate that the introduction of various heterocyclic moieties and other functional groups can significantly modulate antimicrobial activity. For instance, the addition of thiazolidinone or triazole rings has been shown to enhance the antibacterial and antifungal properties of the parent molecule.[3]
4. Synthesis of Benzothiazole Derivatives
This compound serves as a versatile precursor for the synthesis of diverse derivatives. The aldehyde group can readily undergo condensation reactions with various amines, hydrazines, and active methylene compounds to generate Schiff bases, hydrazones, and other complex heterocyclic systems. These reactions expand the chemical diversity of the benzothiazole library, enabling the exploration of a wider range of biological activities.
Data Presentation
The following tables summarize the antimicrobial activity of representative benzothiazole derivatives from various studies.
Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| 41c | E. coli | 3.1 | Ciprofloxacin | 12.5 | [3] |
| P. aeruginosa | 6.2 | Ciprofloxacin | 12.5 | [3] | |
| 104 | Gram-positive strains | 0.0156–0.25 | Novobiocin | 0.125–8 | [3] |
| Gram-negative strains | 1–4 | Novobiocin | 0.125–8 | [3] | |
| 133 | S. aureus | 78.125 | Ciprofloxacin | 25 | [3] |
| E. coli | 78.125 | Ciprofloxacin | 50 | [3] |
Table 2: Antifungal Activity of Selected Benzothiazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Compound 11 | A. niger | 125-200 | Ketoconazole | 10 | [5] |
| Compound 12 | A. niger | 125-200 | Ketoconazole | 10 | [5] |
| Compound 13 | A. niger | 50-75 | Ketoconazole | 10 | [5] |
| Compound 14 | A. niger | 50-75 | Ketoconazole | 10 | [5] |
Experimental Protocols
1. General Synthesis of Benzothiazole Derivatives from this compound (Hypothetical)
This protocol describes a general method for synthesizing Schiff base derivatives, a common class of compounds derived from aldehydes.
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Dissolution: Dissolve one equivalent of this compound in a suitable solvent such as ethanol or methanol.
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Addition of Amine: To this solution, add a slight excess (1.1 equivalents) of the desired primary amine.
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Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
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Reflux: Heat the mixture to reflux for a period of 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be isolated by filtration. If no solid forms, the solvent can be removed under reduced pressure.
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Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
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Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
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Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
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Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth medium. The concentration range should be sufficient to determine the MIC.
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Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
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Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
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Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Caption: Synthetic and evaluation workflow for benzothiazole derivatives.
Caption: Potential antimicrobial mechanisms of benzothiazole derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[d]thiazole-7-carbaldehyde
Welcome to the technical support center for the synthesis of Benzo[d]thiazole-7-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound?
A1: There are two main retrosynthetic approaches to consider for the synthesis of this compound. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.
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Strategy A: Formylation of a Pre-formed Benzothiazole Ring. This approach involves the synthesis of the parent benzothiazole ring followed by the introduction of the carbaldehyde group at the 7-position. This is a common strategy for functionalizing heterocyclic systems. However, controlling the regioselectivity of the formylation can be a significant challenge.
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Strategy B: Cyclization of a Functionalized Precursor. This strategy involves the synthesis of a benzene ring already containing the necessary amino, thiol, and carbaldehyde (or a protected precursor) functionalities, followed by the cyclization to form the thiazole ring. The key challenge in this approach is the synthesis and stability of the substituted aniline precursor.
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Common issues include:
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Poor regioselectivity: In the formylation of a pre-formed benzothiazole, a mixture of isomers (e.g., 4-, 5-, 6-, and 7-formylbenzothiazole) is often obtained, making the isolation of the desired 7-isomer difficult and reducing its yield.
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Decomposition of starting materials or product: The aldehyde functional group can be sensitive to the reaction conditions, particularly under harsh acidic or oxidative environments, leading to decomposition. The key intermediate in Strategy B, 2-amino-3-mercaptobenzaldehyde, is also likely to be unstable.
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Incomplete reaction: The reaction may not be proceeding to completion due to suboptimal reaction conditions, such as incorrect temperature, reaction time, or inefficient catalyst.
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Difficult purification: The separation of the desired product from starting materials, byproducts, and other isomers can be challenging, leading to loss of material during workup and purification.
Q3: What are the most common side reactions to be aware of?
A3: Undesired side reactions can significantly impact your yield. Key side reactions to monitor include:
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Formation of regioisomers: During electrophilic formylation of benzothiazole, substitution at other positions on the benzene ring can occur.
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Oxidation of the thiol group: If using a 2-aminothiophenol precursor, the thiol group is susceptible to oxidation, which can prevent the desired cyclization.
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Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to the formation of intractable tars.
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Over-oxidation: If using an oxidative cyclization method, the aldehyde group could be further oxidized to a carboxylic acid.
Troubleshooting Guides
Strategy A: Formylation of Benzothiazole
This strategy focuses on the direct introduction of a formyl group onto the benzothiazole core. The Vilsmeier-Haack reaction is a commonly employed method for the formylation of electron-rich aromatic compounds.
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Caption: Workflow for the formylation of benzothiazole (Strategy A).
Troubleshooting Table for Strategy A
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Benzothiazole is not sufficiently activated for electrophilic substitution. 2. Vilsmeier reagent decomposed before reacting. 3. Reaction temperature is too low. | 1. Consider using a benzothiazole derivative with an electron-donating group on the benzene ring to increase reactivity. 2. Prepare the Vilsmeier reagent in situ at a low temperature (0-5 °C) and use it immediately. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. |
| Formation of multiple isomers | The benzothiazole ring can be formylated at various positions (4, 5, 6, and 7). | 1. Optimize reaction conditions (temperature, solvent, reaction time) to favor the formation of the 7-isomer. 2. Employ a directing group on the benzothiazole ring that favors substitution at the 7-position. 3. Use a highly efficient chromatographic method for the separation of isomers. |
| Product decomposition during workup | The aldehyde group may be unstable in the presence of strong acids or bases at elevated temperatures. | 1. Use a mild workup procedure. Neutralize the reaction mixture carefully at low temperatures. 2. Minimize the exposure of the product to harsh conditions. |
| Dark, tarry reaction mixture | Polymerization of starting materials or product. | 1. Ensure the purity of the starting benzothiazole. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 3. Lower the reaction temperature. |
Strategy B: Cyclization of a Functionalized Precursor
This approach involves the synthesis of a key intermediate, 2-amino-3-mercaptobenzaldehyde (or a protected version), followed by cyclization. The Jacobson synthesis is a well-established method for the formation of the benzothiazole ring via oxidative cyclization of a thiobenzanilide. A modification of this principle can be applied here.
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Caption: Workflow for the cyclization of a functionalized precursor (Strategy B).
Troubleshooting Table for Strategy B
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in synthesizing the 2-amino-3-mercaptobenzaldehyde precursor | 1. The starting material is unreactive. 2. The thiol group is difficult to introduce at the desired position. 3. The intermediate is unstable and decomposes upon isolation. | 1. Explore different synthetic routes to the precursor, for example, starting from a different substituted aniline. 2. Consider using a protecting group for the aldehyde and/or amino group during the thiolation step. 3. Use the crude intermediate directly in the next step without purification. |
| Low yield in the cyclization step | 1. The precursor is impure. 2. Oxidation of the thiol group in the precursor, preventing cyclization. 3. Inefficient cyclization conditions. | 1. Attempt to purify the precursor, if stable enough, or use a more selective reaction for its synthesis. 2. Perform the cyclization under an inert atmosphere. 3. Screen different cyclization reagents and conditions (e.g., various oxidizing agents for Jacobson-type synthesis, or condensation with a suitable C1 source). |
| Formation of disulfide byproduct | The 2-amino-3-mercaptobenzaldehyde precursor can dimerize through disulfide bond formation. | 1. Add a reducing agent to the reaction mixture to cleave any disulfide bonds formed. 2. Perform the reaction under dilute conditions to minimize intermolecular reactions. |
Experimental Protocols (Conceptual)
Please note: The following are conceptual protocols based on established chemical principles. Optimization will be necessary for your specific laboratory conditions and scale.
Conceptual Protocol for Strategy A: Vilsmeier-Haack Formylation of Benzothiazole
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Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) to 0 °C.
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Reaction: To the cooled Vilsmeier reagent, add a solution of benzothiazole (1.0 eq.) in anhydrous DMF dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.
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Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers and obtain this compound.
Conceptual Protocol for Strategy B: Synthesis via a Functionalized Precursor
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Synthesis of 2-amino-3-mercaptobenzaldehyde (or protected form): This is a multi-step synthesis that may involve:
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Protection of the aldehyde group of a suitable starting material (e.g., 2-amino-3-chlorobenzaldehyde) as an acetal.
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Nucleophilic aromatic substitution of the chloro group with a thiol-containing nucleophile.
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Deprotection of the acetal to reveal the aldehyde.
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Cyclization: The cyclization of the 2-amino-3-mercaptobenzaldehyde precursor can be achieved through various methods. One approach is condensation with a one-carbon synthon. For example, react the precursor with an orthoformate in the presence of an acid catalyst.
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Workup and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Data Presentation
The following table provides illustrative data for the two proposed synthetic strategies. The values are based on typical yields for similar reactions reported in the literature and should be used as a general guide.
| Strategy | Key Transformation | Typical Yield Range (%) | Key Challenges |
| A | Vilsmeier-Haack Formylation | 15 - 40 (for the 7-isomer) | Regioisomer separation, potential for low reactivity of the benzothiazole core. |
| B | Cyclization of Precursor | 30 - 60 (overall yield) | Synthesis and stability of the key 2-amino-3-mercaptobenzaldehyde intermediate. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, and all necessary safety precautions should be taken. The yields and outcomes of the described conceptual protocols may vary.
Technical Support Center: Benzo[d]thiazole-7-carbaldehyde Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Benzo[d]thiazole-7-carbaldehyde (CAS: 144876-37-9).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials of its synthesis or from side reactions. Depending on the synthetic route, these may include unreacted precursors or reagents. A prevalent impurity is the corresponding carboxylic acid, Benzo[d]thiazole-7-carboxylic acid, which forms due to the oxidation of the aldehyde group.[1] This oxidation can be accelerated by exposure to air and light.[1]
Q2: What is the recommended method for purifying this compound?
A2: The two most effective and widely used methods for the purification of this compound and related compounds are column chromatography and recrystallization.[2][3] The choice between them depends on the impurity profile and the scale of the purification. Column chromatography is excellent for separating a wide range of impurities, while recrystallization is ideal for removing small amounts of impurities from a larger batch of solid material.
Q3: How should I store purified this compound to prevent degradation?
A3: Aromatic aldehydes can be sensitive to oxidation.[1] To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[1] Storing it in a cool, dry, and dark place is crucial to minimize degradation.[1]
Q4: My compound appears to be degrading. What are the signs?
A4: Degradation of this compound is often indicated by a visible change in color (e.g., yellowing) or the formation of a precipitate if it is in solution.[1] Analytically, the most common sign of degradation is the appearance of a new peak in HPLC or NMR spectra corresponding to the oxidized carboxylic acid.[1]
Troubleshooting Purification Issues
| Problem | Possible Cause | Solution |
| Column Chromatography: Poor separation of the product from an impurity. | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the compounds on the silica gel. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify a system that provides good separation between your product and the impurity. |
| Column Chromatography: The product is not eluting from the column. | Solvent System is Not Polar Enough: The eluent does not have sufficient polarity to move the compound down the column. | Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| Recrystallization: The compound "oils out" instead of forming crystals. | Solvent is Too Nonpolar / Cooling is Too Rapid: The compound's solubility limit is exceeded at a temperature where it is still a liquid. | Add a small amount of a more polar solvent to the hot mixture to increase solubility, or try to cool the solution more slowly to encourage crystal formation. Seeding with a pure crystal can also help. |
| Recrystallization: Very low or no recovery of the purified product. | Solvent is Too Polar / Too Much Solvent Used: The compound remains dissolved in the solvent even at low temperatures. | Choose a less polar solvent system or reduce the total volume of solvent used. You can try to recover the product by evaporating some of the solvent and cooling again. |
| General: The purified product still shows the presence of the carboxylic acid impurity. | Co-crystallization or Incomplete Separation: The carboxylic acid may have similar properties, leading to it being carried through the purification process. | If recrystallization fails, column chromatography is often more effective at removing this impurity.[3] A mild basic wash of an organic solution of the crude product can also help remove the acidic impurity before the main purification step. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials:
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Crude this compound
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Silica gel (100-200 mesh)[3]
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Hexane (analytical grade)
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Ethyl acetate (analytical grade)
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Glass chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp
Methodology:
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Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
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Elution: Begin eluting with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
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Gradient Elution: Gradually increase the polarity of the eluent. A common gradient would be to move from 95:5 to 90:10 and then 80:20 hexane:ethyl acetate.
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Fraction Collection: Collect fractions in separate tubes and monitor the elution of compounds using TLC. The desired product, this compound, is typically less polar than the carboxylic acid impurity.
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Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is suitable when the crude material is at least 85-90% pure.
Materials:
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Crude this compound
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Hexane
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Ethyl acetate
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Erlenmeyer flask
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Hot plate
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Ice bath
Methodology:
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Solvent Selection: A mixture of hexanes and ethyl acetate is a good starting point for recrystallization.[2]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.
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Induce Precipitation: While the solution is still warm, slowly add hexane until the solution becomes slightly cloudy, indicating it is nearing saturation.
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Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum to remove any residual solvent.
Purification Data Summary
| Purification Method | Solvent/Eluent System | Typical Yield | Purity Before | Purity After |
| Column Chromatography | Hexane:Ethyl Acetate (Gradient) | 60-85% | 75-90% | >98% |
| Recrystallization | Hexane:Ethyl Acetate (3:1)[2] | 70-90% | >85% | >99% |
Visual Guides
Caption: General experimental workflow for purification.
Caption: Decision tree for troubleshooting purification problems.
References
Technical Support Center: Synthesis of Benzo[d]thiazole-7-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[d]thiazole-7-carbaldehyde. Our aim is to help you overcome common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the potential causes?
A1: Low yields in this synthesis can stem from several factors:
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Oxidation of 2-Aminothiophenol: The thiol group in 2-aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide byproduct. This reduces the concentration of your starting material available for the desired condensation reaction.[1]
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. The condensation reaction to form the benzothiazole ring may require specific conditions to proceed efficiently.[2]
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Side Reactions of the Aldehyde Group: The carbaldehyde group at the 7-position is reactive and can participate in unwanted side reactions, such as the formation of Schiff bases with the starting 2-aminothiophenol, or other condensation byproducts, especially if the stoichiometry is not carefully controlled.
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Inefficient Cyclization: The intermediate Schiff base (imine) may not cyclize efficiently to form the final benzothiazole ring. This can be influenced by the catalyst and reaction conditions.[1]
Q2: I am observing a significant amount of a byproduct that is insoluble in my workup solvent. What is it likely to be?
A2: A common and often poorly soluble byproduct in benzothiazole synthesis is the disulfide of 2-aminothiophenol, formed by oxidative coupling of the starting material.[1] To minimize its formation, it is crucial to use high-purity, fresh 2-aminothiophenol and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: Can the aldehyde group in my starting material react with the 2-aminothiophenol? How can I prevent this?
A3: Yes, the aldehyde group can react with the amino group of 2-aminothiophenol to form a Schiff base (imine). While this is a necessary intermediate for the formation of the benzothiazole ring, if it does not cyclize efficiently or if it reacts further with another molecule of 2-aminothiophenol, it can lead to side products and reduce the yield of the desired this compound.
To prevent unwanted reactions of the aldehyde group, you can employ a protecting group strategy. The most common protecting group for aldehydes is a cyclic acetal, which is stable under the basic or neutral conditions often used for benzothiazole synthesis and can be easily removed under acidic conditions after the thiazole ring has been formed.
Q4: What are some recommended catalytic systems for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes?
A4: A variety of catalytic systems have been successfully employed for this transformation, ranging from simple acids and bases to more complex metal catalysts and green chemistry approaches. The choice of catalyst can significantly impact the reaction rate, yield, and purity of the product. Some common examples include:
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Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) is a commonly used acid catalyst.
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Oxidative Conditions: A mixture of H₂O₂/HCl in ethanol has been shown to be effective.[2]
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Green Catalysts: L-proline under microwave irradiation offers an environmentally friendly alternative.
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Heterogeneous Catalysts: Catalysts like SnP₂O₇ can provide high yields and are easily recyclable.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive reagents. | Use fresh, purified 2-aminothiophenol and ensure the aldehyde is of high purity. |
| Suboptimal reaction temperature. | Systematically vary the reaction temperature. Some reactions require heating (reflux), while others proceed at room temperature.[2] | |
| Inappropriate catalyst or lack thereof. | Experiment with different catalysts. An acidic catalyst like p-TsOH is a good starting point. | |
| Presence of a Major, Insoluble Side Product | Oxidation of 2-aminothiophenol to the disulfide. | Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents. Use degassed solvents.[1] |
| Multiple Spots on TLC, Difficult Purification | Formation of Schiff base intermediates and other condensation byproducts. | Control the stoichiometry of the reactants carefully. Consider using a protecting group for the aldehyde if other strategies fail. |
| Aldehyde group instability under reaction conditions. | If the reaction requires harsh acidic or basic conditions, protect the aldehyde group as an acetal before the condensation reaction. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylbenzothiazoles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 1 h | 85-95 | [2] |
| L-Proline (Microwave) | Solvent-free | - | 5-10 min | 88-96 | |
| SnP₂O₇ | - | 80-100 | 8-35 min | 87-95 | [2] |
| No Catalyst | Toluene | 110 | - | - | [2] |
Note: Yields are reported for the synthesis of various 2-arylbenzothiazoles and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-mercaptobenzaldehyde (1.0 eq) and an appropriate solvent (e.g., ethanol or toluene).
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Add the desired catalyst (e.g., p-TsOH, 0.1 eq).
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Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of this compound using a Protecting Group Strategy
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Protection of the Aldehyde:
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Dissolve 2-amino-3-mercaptobenzaldehyde (1.0 eq) in toluene.
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Add ethylene glycol (1.2 eq) and a catalytic amount of p-TsOH.
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction, wash with saturated sodium bicarbonate solution, and dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the protected intermediate.
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Benzothiazole Formation:
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Use the protected intermediate from the previous step in a suitable condensation reaction to form the benzothiazole ring. Given that the aldehyde is now protected, a wider range of reagents can be used for the C2 position of the benzothiazole if desired. For the unsubstituted C2, a reagent like formic acid or its equivalent would be used.
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Deprotection:
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Dissolve the protected benzothiazole in a mixture of acetone and water.
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Add a catalytic amount of a strong acid (e.g., HCl).
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Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
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Neutralize the reaction with a mild base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer and remove the solvent to yield the final this compound.
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Purify by column chromatography if necessary.
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Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Desired reaction pathway versus a common side reaction.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Benzo[d]thiazole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Benzo[d]thiazole-7-carbaldehyde. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning to synthesize this compound. What are the most common synthetic strategies?
A1: The synthesis of this compound is not widely reported with a direct, optimized one-step protocol. However, based on the synthesis of analogous benzothiazole derivatives, two main strategies can be proposed:
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Strategy 1: Vilsmeier-Haack Formylation of a Benzothiazole Precursor. This is a widely used method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring.[1][2][3] The reaction typically involves treating the benzothiazole starting material with a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]
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Strategy 2: Synthesis from a Pre-functionalized Benzene Ring. This approach involves starting with a benzene derivative that already contains the necessary substituents (an amino group, a thiol or precursor, and a formyl or precursor group) in the correct positions and then constructing the thiazole ring.
Q2: What would be a suitable starting material for the Vilsmeier-Haack formylation to obtain this compound?
A2: A suitable, commercially available starting material would be Benzothiazole . The Vilsmeier-Haack reaction on an unsubstituted benzothiazole would likely lead to a mixture of formylated products. Therefore, subsequent separation and purification would be critical. The regioselectivity of the formylation can be influenced by the electronic properties of the substrate and reaction conditions.[2]
Q3: I am attempting the Vilsmeier-Haack formylation of benzothiazole, but I am getting a complex mixture of products and low yield of the desired 7-formyl isomer. How can I optimize the reaction?
A3: Low yield and the formation of multiple isomers are common challenges in the Vilsmeier-Haack formylation of heterocyclic compounds. Here are several parameters you can adjust to optimize the reaction for the desired this compound:
-
Stoichiometry of Reagents: The ratio of the benzothiazole substrate to the Vilsmeier reagent (DMF/POCl₃) is crucial. An excess of the reagent can lead to di-formylation or other side reactions. It is advisable to start with a 1:1.1 to 1:1.5 ratio of substrate to Vilsmeier reagent and adjust based on the results.
-
Reaction Temperature: The formylation of less reactive substrates may require heating. However, higher temperatures can also promote the formation of side products. It is recommended to start the reaction at a low temperature (e.g., 0 °C) and then gradually warm it to room temperature or gently heat it (e.g., 40-60 °C) while monitoring the reaction progress by TLC or LC-MS.[2]
-
Solvent: While DMF often serves as both a reagent and a solvent, using an inert co-solvent like 1,2-dichloroethane or acetonitrile can sometimes improve the reaction's selectivity and ease of work-up.
-
Order of Addition: The Vilsmeier reagent is typically pre-formed by adding POCl₃ to cold DMF before the substrate is introduced. This ensures the reactive electrophile is present before the substrate is added, which can lead to cleaner reactions.
Q4: During my Vilsmeier-Haack reaction, the mixture turned dark and tarry. What could be the cause and how can I prevent it?
A4: The formation of dark, insoluble materials often indicates polymerization or decomposition of the starting material or product under the reaction conditions. Here are potential causes and solutions:
-
Excessive Heat: High reaction temperatures can lead to the degradation of sensitive heterocyclic compounds. Try running the reaction at a lower temperature for a longer duration.
-
Reaction with the Thiazole Ring: The Vilsmeier reagent is a strong electrophile and can potentially react with the sulfur or nitrogen atoms of the thiazole ring, leading to undesired side reactions and decomposition. Careful control of the reaction temperature and stoichiometry is key.
-
Impure Reagents: Ensure that the DMF and POCl₃ used are of high purity and anhydrous, as impurities can catalyze side reactions.
Q5: What are alternative methods to introduce the formyl group at the 7-position of benzothiazole?
A5: If direct formylation proves to be low-yielding or non-selective, consider a multi-step approach:
-
From 7-Methylbenzothiazole: If 7-methylbenzothiazole is accessible, it could be oxidized to the corresponding aldehyde. A variety of oxidizing agents can be employed for the benzylic oxidation of a methyl group to an aldehyde, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN). The reaction conditions for such an oxidation would need to be carefully optimized to avoid over-oxidation to the carboxylic acid or degradation of the benzothiazole ring.
-
From 7-Cyanobenzothiazole: The synthesis of a 7-cyano-substituted benzothiazole followed by reduction or hydrolysis could yield the desired aldehyde. The cyano group can often be introduced via Sandmeyer reaction from a corresponding 7-aminobenzothiazole. The subsequent conversion of the nitrile to an aldehyde can be achieved by methods such as reduction with diisobutylaluminium hydride (DIBAL-H) or hydrolysis.[4]
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Benzothiazole
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve Benzothiazole (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane. Add the benzothiazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Hydrolysis: Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide. This will hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired this compound.
Table 1: Summary of Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Recommended Starting Condition | Range for Optimization |
| Substrate:DMF:POCl₃ Ratio | 1 : 3 : 1.2 | 1 : (2-5) : (1.1-1.5) |
| Temperature | 0 °C to 60 °C | 0 °C to 80 °C |
| Reaction Time | 2-12 hours | 1-24 hours (monitor by TLC/LC-MS) |
| Solvent | DMF | Dichloromethane, 1,2-Dichloroethane |
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound via Vilsmeier-Haack formylation.
References
Troubleshooting Benzo[d]thiazole-7-carbaldehyde instability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]thiazole-7-carbaldehyde. The information is presented in a question-and-answer format to directly address potential instability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability?
A1: this compound, like many aromatic aldehydes, is susceptible to degradation from several factors. The primary causes of instability include:
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Oxidation: The aldehyde functional group is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light, converting the aldehyde to the corresponding carboxylic acid.[1][2]
-
Heat: Elevated temperatures can increase the rate of degradation and may lead to polymerization.[2]
-
Light: Exposure to light, particularly UV light, can promote photo-degradation. The thiazole ring system itself can also be susceptible to photo-oxygenation.
-
pH: Extremes in pH, both acidic and basic conditions, can catalyze hydrolysis or other degradation reactions.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, proper storage is critical. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[2] For short-term use, store in a cool, dry, and dark place, minimizing exposure to air and light.
Q3: What are the visible signs of this compound degradation?
A3: Visual inspection can often provide the first indication of compound degradation. Key signs to look for include:
-
A change in color from its typical appearance.
-
The formation of a precipitate or cloudiness in solution.[2]
Q4: What analytical techniques can I use to assess the purity and detect degradation of this compound?
A4: Several analytical methods can be employed to determine the purity of your sample and identify any degradation products:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly effective method for assessing purity and quantifying degradation products. The appearance of new peaks in the chromatogram is a clear indicator of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities. Degradation can be identified by the appearance of new signals, for instance, the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities and degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for separating and identifying degradation products by their mass-to-charge ratio.
Troubleshooting Guide
Problem 1: I am seeing a new, more polar peak in my HPLC analysis of an aged solution of this compound.
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Possible Cause: This is a classic sign of oxidation of the aldehyde to the corresponding carboxylic acid (Benzo[d]thiazole-7-carboxylic acid). Carboxylic acids are generally more polar than their corresponding aldehydes, leading to earlier retention times in reversed-phase HPLC.
-
Suggested Solution:
-
Confirm the identity of the new peak by LC-MS or by comparing its retention time to a standard of the suspected carboxylic acid.
-
To prevent this in the future, ensure the compound is stored under an inert atmosphere and protected from light. When preparing solutions, use de-gassed solvents and consider adding an antioxidant if compatible with your downstream application.
-
Problem 2: My reaction yield is consistently low when using this compound that has been stored for a while.
-
Possible Cause: The low yield is likely due to the degradation of the starting material. The actual concentration of the active aldehyde in your stock may be lower than calculated due to oxidation or polymerization.
-
Suggested Solution:
-
Assess the purity of your this compound stock using HPLC or NMR before use.
-
If degradation is confirmed, purify the aldehyde by recrystallization or column chromatography.
-
For future reactions, use freshly opened or recently purified material.
-
Problem 3: I observe a color change in my solid sample of this compound over time.
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Possible Cause: A color change is a common indicator of chemical degradation. This could be due to the formation of colored impurities through various degradation pathways, including oxidation and photodecomposition.[2]
-
Suggested Solution:
-
The material should be considered suspect and its purity should be checked by an appropriate analytical method (e.g., HPLC) before use.
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Review your storage conditions to ensure the compound is protected from light, air, and heat.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, as recommended by ICH guidelines.
1. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
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Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Analysis:
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After the specified stress period, neutralize the acidic and basic samples.
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Analyze all stressed samples, along with a control sample (unstressed stock solution), by RP-HPLC with a photodiode array (PDA) detector.
-
Characterize the major degradation products using LC-MS to determine their mass and fragmentation patterns.
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents/Parameters | Expected Degradation Pathway | Potential Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of potential impurities, potential for Schiff base formation if primary amines are present | Benzo[d]thiazole-7-carboxylic acid, other hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Disproportionation (Cannizzaro reaction), hydrolysis | Benzo[d]thiazole-7-carboxylic acid, Benzo[d]thiazol-7-ylmethanol |
| Oxidation | 3% H₂O₂, RT | Oxidation of the aldehyde | Benzo[d]thiazole-7-carboxylic acid |
| Thermal | 80°C (solid & solution) | Polymerization, decomposition | Polymeric materials, various decomposition products |
| Photolytic | Sunlight/Photostability chamber | Photo-oxidation, rearrangement | Photo-oxygenation products, rearranged isomers |
Signaling Pathway Diagrams
Benzothiazole derivatives have been shown to interact with various signaling pathways implicated in cancer and inflammation. Below are diagrams of key pathways that may be modulated by this compound or its derivatives.
Caption: PI3K/AKT signaling pathway and potential inhibition by benzothiazole derivatives.
Caption: STAT3 signaling pathway and potential inhibition by benzothiazole derivatives.[3]
Caption: NF-κB signaling pathway and potential inhibition by benzothiazole derivatives.[4]
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Benzo[d]thiazole-7-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]thiazole-7-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving the aldehyde group of this compound?
A1: The aldehyde group of this compound is highly reactive and participates in a variety of crucial carbon-carbon bond-forming reactions. The most frequently employed reactions include:
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Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated products.
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Wittig Reaction: Reaction with phosphorus ylides to produce alkenes with a high degree of regioselectivity.[1]
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Aldol Condensation & Claisen-Schmidt Condensation: Reaction with ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can then dehydrate to yield α,β-unsaturated ketones (chalcones).[2]
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Oxidation: Conversion of the aldehyde to a carboxylic acid.
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Reduction: Conversion of the aldehyde to an alcohol.
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Multicomponent Reactions: Such as the Biginelli reaction to synthesize pyrimido[2,1-b]benzothiazoles.[3]
Q2: How does the sulfur atom in the benzothiazole ring affect catalyst selection?
A2: The sulfur atom in the benzothiazole ring is a known catalyst poison, particularly for transition metal catalysts like palladium, platinum, nickel, and rhodium.[4][5] Sulfur can strongly and often irreversibly bind to the active sites of these metals, leading to rapid deactivation of the catalyst.[4] This is a critical consideration when selecting catalysts for reactions involving this compound, especially for cross-coupling or hydrogenation reactions. Researchers should consider using more poison-resistant catalysts, higher catalyst loadings, or catalysts specifically designed for sulfur-containing substrates.
Q3: What are the key parameters to consider when optimizing a Knoevenagel condensation with this compound?
A3: Optimizing a Knoevenagel condensation involves several critical parameters:
-
Catalyst: The choice of catalyst, typically a base, is crucial. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[6] Heterogeneous catalysts can also be employed for easier separation.
-
Solvent: The solvent polarity can significantly influence the reaction rate and yield. Protic polar solvents like ethanol or water, and aprotic polar solvents like DMF are often effective.[6] In some cases, solvent-free conditions can be optimal.[6]
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Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used.
-
Stoichiometry: A 1:1 molar ratio of the aldehyde and the active methylene compound is generally recommended to avoid side reactions like Michael addition.[6]
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
Q: I am getting a low yield in my Knoevenagel condensation reaction with this compound. What are the potential causes and solutions?
A: Low yields in Knoevenagel condensations are a common issue and can stem from several factors. Here is a systematic approach to troubleshoot this problem:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Consider switching to a different catalyst (e.g., from a weak amine base to a solid-supported base).[6] |
| Inappropriate Solvent | - Ensure all reactants are soluble in the chosen solvent at the reaction temperature. - Experiment with solvents of different polarities (e.g., ethanol, toluene, DMF, or water).[6] |
| Suboptimal Temperature | - If the reaction is slow at room temperature, try gentle heating. - If decomposition is observed at higher temperatures, lower the reaction temperature. |
| Insufficient Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Steric Hindrance | - The benzothiazole moiety might cause steric hindrance. Consider using a less bulky catalyst or increasing the reaction time and/or temperature. |
| Water Removal | - In some cases, the removal of water formed during the reaction can drive the equilibrium towards the product. Consider using a Dean-Stark apparatus for azeotropic water removal. |
Troubleshooting Workflow for Low Yield in Knoevenagel Condensation
Caption: A decision-making workflow for troubleshooting low yields.
Issue 2: Formation of Side Products
Q: My Knoevenagel condensation is producing significant byproducts. How can I improve the selectivity?
A: The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired product.
| Side Product | Cause | Solution |
| Michael Adduct | The Knoevenagel product reacts with another molecule of the active methylene compound.[6] | - Use a strict 1:1 stoichiometry of reactants. - Add the active methylene compound slowly to the reaction mixture.[6] |
| Self-condensation of Aldehyde | Strong basic catalysts can promote the self-condensation of the aldehyde.[6] | - Use a weaker base catalyst such as an ammonium salt or a milder amine.[6] |
| Polymerization | The product or starting materials may polymerize under the reaction conditions. | - Lower the reaction temperature. - Reduce the concentration of the reactants. |
Logical Relationship for Minimizing Side Products
Caption: Strategies to mitigate common side product formation.
Issue 3: Catalyst Poisoning in Palladium-Catalyzed Reactions
Q: My palladium-catalyzed cross-coupling reaction with a Benzo[d]thiazole derivative is failing. Could it be catalyst poisoning?
A: Yes, catalyst poisoning by the sulfur atom in the benzothiazole ring is a very likely cause.
Confirmation of Poisoning:
-
Diagnostic Test: Run the same reaction with a similar substrate that does not contain sulfur. If this reaction proceeds without issues, sulfur poisoning is the probable cause.[4]
-
Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of sulfur on the catalyst surface.[4]
Solutions:
-
Increase Catalyst Loading: A higher catalyst concentration may compensate for the poisoned sites.
-
Use Poison-Resistant Ligands: Electron-rich and bulky phosphine ligands can sometimes mitigate the poisoning effect.
-
Catalyst Regeneration: In some cases, poisoned palladium catalysts can be regenerated, although this is often challenging. Thermal treatment or treatment with hydrogen may be attempted.[7][8][9]
-
Alternative Catalysts: Consider using catalysts that are known to be more tolerant to sulfur, such as certain nickel or copper catalyst systems.
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol provides a general starting point for the Knoevenagel condensation of this compound with an active methylene compound. Optimization of the catalyst, solvent, and temperature will likely be necessary.
Materials:
-
This compound (1 equivalent)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1-1.2 equivalents)
-
Catalyst (e.g., piperidine, 10 mol%)
-
Solvent (e.g., ethanol)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.
-
Add the catalyst to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for the Knoevenagel condensation.
Quantitative Data Summary
The following tables summarize typical catalysts and conditions for reactions relevant to this compound. Note that specific yields and reaction times will vary depending on the exact substrates and optimized conditions.
Table 1: Catalyst Selection for Knoevenagel Condensation of Aromatic Aldehydes
| Catalyst | Active Methylene Compound | Solvent | Temperature | Typical Yield (%) | Reference |
| Piperidine | Malononitrile | Ethanol | Room Temp. | High | [10] |
| Ammonium Acetate | Ethyl Acetoacetate | Toluene | Reflux | Good-Excellent | [11] |
| GaCl₃ (catalytic) | Malononitrile | Solvent-free | Room Temp. | >90 | [12] |
| DBU/H₂O | Ethyl Cyanoacetate | Water | Room Temp. | ~96 | [13] |
| SnP₂O₇ | Various | - | - | 87-95 | [14] |
| H₂O₂/HCl | Various | Ethanol | Room Temp. | High | [14] |
Table 2: Catalyst Selection for Other Reactions of Aromatic Aldehydes
| Reaction | Catalyst | Reagents | Solvent | Temperature | Typical Yield (%) | Reference |
| Wittig Reaction | n-BuLi (as base) | Phosphonium salt | THF | -78 °C to RT | Varies | [15] |
| Oxidation to Carboxylic Acid | NaClO₂ | 2-methyl-2-butene | t-BuOH/H₂O | Room Temp. | 70-95 | [16] |
| Oxidation to Carboxylic Acid | Diphenyl diselenide | H₂O₂ | Water | Room Temp. | Good-Excellent | [17] |
| Reduction to Alcohol | NaBH₄ | - | Methanol/Ethanol | 0 °C to RT | High | General |
| Chalcone Synthesis | NaOH or KOH | Acetophenone | Ethanol | Room Temp. | Varies | [18] |
| Pyrimido[2,1-b]benzothiazole Synthesis | PdCl₂ | 2-Aminobenzothiazole, Ethyl Acetoacetate | Solvent-free (Microwave) | - | High | [3] |
References
- 1. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Novel benzothiazole containing 4<i>H</i>-pyrimido[2,1-<i>b</i>]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. dcl-inc.com [dcl-inc.com]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. mdpi.com [mdpi.com]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of Benzo[d]thiazole-7-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]thiazole-7-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound?
A1: The primary challenges in functionalizing this compound often revolve around the reactivity of the aldehyde group at the 7-position. The benzothiazole core is an electron-withdrawing system, which can influence the electrophilicity of the aldehyde carbon. Common issues include achieving high yields in condensation and coupling reactions, potential side reactions involving the thiazole ring, and purification of the final products.
Q2: Which analytical techniques are most suitable for characterizing derivatives of this compound?
A2: A combination of spectroscopic methods is essential for unambiguous characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the functionalized product, confirming the modification of the aldehyde group, and identifying the positions of new substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized derivatives.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of the aldehyde C=O stretching band and the appearance of new functional group vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for assessing the purity of the synthesized compounds.
Q3: Are there any specific safety precautions to consider when working with this compound and its derivatives?
A3: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The toxicological properties of many benzothiazole derivatives may not be fully characterized, so it is prudent to handle all compounds with care and avoid inhalation, ingestion, and skin contact.
Troubleshooting Guides
Knoevenagel Condensation
Issue: Low yield or no product formation in the Knoevenagel condensation with active methylene compounds.
| Potential Cause | Troubleshooting Strategy |
| Insufficiently basic catalyst | The basicity of the catalyst is crucial for deprotonating the active methylene compound. If weak bases like triethylamine are ineffective, consider stronger bases such as piperidine or sodium ethoxide. |
| Steric hindrance | If the active methylene compound is sterically bulky, the reaction may be slow. Increase the reaction temperature and/or reaction time. |
| Poor solvent choice | The solvent can significantly impact the reaction rate. Toluene or ethanol are commonly used.[1] Consider switching to a higher-boiling point solvent like DMF or using microwave irradiation to accelerate the reaction. |
| Deactivation of the aldehyde | The electron-withdrawing nature of the benzothiazole ring can affect aldehyde reactivity. The use of a Lewis acid co-catalyst might enhance the electrophilicity of the aldehyde carbon. |
Wittig Reaction
Issue: Formation of byproducts or difficulty in separating the product from triphenylphosphine oxide.
| Potential Cause | Troubleshooting Strategy |
| Unstable ylide | If using an unstabilized ylide, the reaction should be performed under anhydrous and inert conditions (e.g., under nitrogen or argon) to prevent ylide decomposition. |
| Side reactions | The aldehyde may be susceptible to side reactions under strongly basic conditions. Ensure slow addition of the base or ylide at low temperatures. |
| Co-elution of product and triphenylphosphine oxide | Triphenylphosphine oxide is a common byproduct and can be difficult to separate by column chromatography. It can sometimes be removed by precipitation from a non-polar solvent like hexane or by conversion to a water-soluble phosphonium salt. |
Experimental Protocols
General Procedure for Knoevenagel Condensation
A mixture of this compound (1 mmol), an active methylene compound (1.1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the pure product.
Quantitative Data Summary
The following table summarizes representative spectroscopic data for a derivative of Benzo[d]thiazole. Note that specific data for this compound derivatives is limited in the literature, and the following is an illustrative example based on a similar structure.
Table 1: Spectroscopic Data for a Representative Benzothiazole Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | 8.41 (d, 1H), 8.22 (d, 2H), 8.20 (s, 1H), 8.14 (d, 1H), 7.45 (d, 2H), 4.85 (s, 2H), 3.08 (s, 1H)[2] | 167.5, 158.7, 151.1, 129.6, 129.5, 126.6, 121.6, 115.8, 110.5, 48.7[2] | 320.4 [M+H]⁺[2] |
| 2-(2-(benzyloxy)phenyl)benzo[d]thiazole | 8.56 (dd, 1H), 8.09 (d, 1H), 7.88 (d, 1H), 7.55 (d, 2H), 7.48 (t, 1H), 7.34-7.44 (m, 5H), 7.10-7.15 (m, 2H), 5.35 (s, 2H)[2] | Not Reported | 318.4 [M+H]⁺[2] |
Visualizations
Experimental Workflow for Functionalization
Caption: General workflow for the functionalization of this compound.
References
Technical Support Center: Benzo[d]thiazole-7-carbaldehyde Reaction Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]thiazole-7-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the selectivity of your reactions with this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: this compound is a versatile building block. The aldehyde functional group is readily transformed through several key reactions, including:
-
Knoevenagel Condensation: For the formation of a new carbon-carbon double bond.
-
Reductive Amination: To synthesize secondary and tertiary amines.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To yield the primary alcohol.
-
Wittig Reaction: For the conversion of the aldehyde to an alkene.
Q2: What are the primary challenges in achieving high selectivity in reactions with this compound?
A2: The benzothiazole core is an electron-withdrawing group, which can influence the reactivity of the aldehyde. Key challenges include:
-
Side Reactions: The electron-deficient nature of the ring can make the aldehyde more susceptible to certain side reactions.
-
Stereoselectivity: In reactions that form chiral centers or geometric isomers, controlling the stereochemical outcome can be challenging.
-
Chemoselectivity: In the presence of other functional groups, selectively reacting at the aldehyde can be difficult.
Q3: How can I minimize the formation of byproducts during my reactions?
A3: Minimizing byproducts requires careful control of reaction conditions. Key strategies include:
-
Temperature Control: Lowering the reaction temperature can often suppress side reactions.
-
Catalyst Selection: Choosing a catalyst with high selectivity for the desired transformation is crucial.
-
Solvent Choice: The polarity and proticity of the solvent can significantly impact reaction pathways.
-
Stoichiometry: Precise control of reactant ratios can prevent side reactions resulting from excess reagents.
Troubleshooting Guides
Knoevenagel Condensation
Issue: Low yield or formation of multiple products in the Knoevenagel condensation with active methylene compounds.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Weak Base Catalyst | Use a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate deprotonation of the active methylene compound. |
| Reversibility of the Reaction | Use a Dean-Stark apparatus to remove water and drive the reaction to completion. |
| Side Reactions | Run the reaction at a lower temperature to minimize side reactions. Consider using a milder catalyst. |
| Poor Solubility | Choose a solvent system in which all reactants are soluble. A mixture of polar and non-polar solvents may be necessary. |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Logical Workflow for Knoevenagel Condensation Troubleshooting
Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.
Reductive Amination
Issue: Poor conversion or formation of over-alkylated products in reductive amination.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Imine Formation | Use a dehydrating agent (e.g., molecular sieves) or a Lewis acid catalyst (e.g., Ti(OiPr)₄) to promote imine formation. |
| Slow Reduction Step | Choose a more reactive reducing agent like sodium triacetoxyborohydride (STAB), which is often effective for electron-deficient aldehydes. |
| Over-alkylation | Use a stoichiometric amount of the amine. If still an issue, consider a two-step procedure where the imine is formed first, followed by reduction. |
| Competing Aldehyde Reduction | Use a reducing agent that is selective for the imine over the aldehyde, such as NaBH(OAc)₃. |
Experimental Protocol: One-Pot Reductive Amination
-
Dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in 1,2-dichloroethane (10 mL).
-
Add sodium triacetoxyborohydride (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway for Selective Reductive Amination
Caption: Reaction pathway for selective reductive amination.
Oxidation to Carboxylic Acid
Issue: Incomplete oxidation or degradation of the benzothiazole ring.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Mild Oxidizing Agent | Use a stronger oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). |
| Harsh Reaction Conditions | If ring degradation is observed, switch to a milder oxidizing agent such as silver(I) oxide (Ag₂O) or sodium chlorite (NaClO₂). |
| Poor Solubility | Use a co-solvent system (e.g., t-BuOH/H₂O) to improve the solubility of the aldehyde. |
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolve this compound (1.0 mmol) in a mixture of acetone and water (1:1, 20 mL).
-
Cool the solution to 0 °C and add a solution of potassium permanganate (2.0 mmol) in water (10 mL) dropwise.
-
Stir the reaction at room temperature until the purple color disappears.
-
Filter the manganese dioxide precipitate and wash with water.
-
Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.
-
Collect the product by filtration and recrystallize from a suitable solvent.
Reduction to Alcohol
Issue: Incomplete reduction or side reactions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Weak Reducing Agent | Use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) if sodium borohydride (NaBH₄) is ineffective. |
| Side Reactions | Ensure the reaction is performed under anhydrous conditions, especially with LiAlH₄. |
| Work-up Issues | Follow a careful work-up procedure (e.g., Fieser work-up for LiAlH₄) to avoid loss of product. |
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 mmol) in methanol (10 mL).
-
Cool the solution to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate, dry the organic layer, and concentrate to give the crude alcohol.
-
Purify by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical yields for reactions with benzaldehydes bearing electron-withdrawing groups, which can serve as an estimate for reactions with this compound. Actual yields may vary depending on the specific reaction conditions and substrates.
| Reaction | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Knoevenagel Condensation | Piperidine | Ethanol | Reflux | 85-95 |
| Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | 70-90 |
| Oxidation | KMnO₄ | Acetone/Water | 0 to Room Temp | 75-85 |
| Reduction | NaBH₄ | Methanol | 0 to Room Temp | 90-98 |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experiments should be conducted by qualified professionals in a well-equipped laboratory, following all appropriate safety precautions.
Validation & Comparative
Unveiling the Structural Nuances: A Comparative Guide to the Analysis of Benzo[d]thiazole-7-carbaldehyde
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the X-ray crystallographic data of benzo[d]thiazole derivatives, offering a framework for the structural elucidation of Benzo[d]thiazole-7-carbaldehyde. In the absence of a publicly available crystal structure for the title compound, this guide leverages data from closely related analogs to predict and compare its potential crystallographic parameters and discusses alternative analytical techniques for its characterization.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The precise positioning of substituents on this bicyclic system, as revealed by X-ray crystallography, is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This guide will delve into the crystallographic parameters of representative benzothiazole derivatives and outline the standard experimental protocol for such analyses.
Comparative Crystallographic Data of Benzothiazole Derivatives
To provide a predictive baseline for this compound, the following table summarizes key crystallographic parameters from structurally similar compounds. These data points offer insights into the expected unit cell dimensions, crystal system, and space group for the title compound.
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde | C₁₄H₉NO₂S | Monoclinic | P2₁/n | 8.2645 | 5.6449 | 23.8341 | 98.147 | 1100.69 | 4 |
| Benzo[1][2]imidazo[2,1-b]thiazole-2-carbaldehyde | C₁₀H₆N₂OS | Monoclinic | P2₁/c | 5.6514 | 15.759 | 7.381 | 96.473 | 879.5 | 4 |
Table 1: Comparison of Crystallographic Data for Benzothiazole Derivatives.
Beyond Diffraction: Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive characterization of this compound would involve a suite of analytical techniques. These methods provide complementary information about the molecule's connectivity, functional groups, and purity.
| Analytical Technique | Information Provided | Expected Observations for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, revealing the molecule's connectivity. | ¹H NMR would show distinct signals for the aromatic protons and the aldehyde proton. ¹³C NMR would show characteristic peaks for the carbonyl carbon of the aldehyde and the carbons of the benzothiazole core. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | A strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration would be expected around 1700 cm⁻¹. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. | The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₈H₅NOS. |
Table 2: Alternative Analytical Techniques for the Characterization of this compound.
The Cornerstone of Structural Analysis: Experimental Protocol for X-ray Crystallography
The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a meticulous process. The following outlines the key steps involved in a typical experimental workflow.
Figure 1: A generalized workflow for determining the crystal structure of a small organic molecule.
Detailed Methodologies:
-
Synthesis and Purification: The initial step involves the chemical synthesis of this compound followed by purification techniques such as column chromatography or recrystallization to obtain a high-purity sample.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown from the purified compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. The choice of solvent is critical for obtaining high-quality crystals.
-
Crystal Selection and Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.
-
Data Processing: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and positions of the Bragg reflections.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are commonly employed.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
-
Validation and Analysis: The final structure is validated using various crystallographic checks to ensure its quality and is then analyzed to determine bond lengths, bond angles, and intermolecular interactions.
Logical Pathway for Structural Characterization
The process of characterizing a novel compound like this compound follows a logical progression, starting with confirmation of its chemical identity and culminating in the detailed analysis of its three-dimensional structure.
Figure 2: A logical flow diagram illustrating the steps involved in the complete structural characterization of a new chemical entity.
References
A Comparative Guide to Purity Assessment of Benzo[d]thiazole-7-carbaldehyde by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Benzo[d]thiazole-7-carbaldehyde, a key building block in the synthesis of various pharmacologically active molecules, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of this compound, supported by detailed experimental protocols and comparative data with an alternative analytical technique.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely adopted and recommended method for the routine purity assessment of moderately polar compounds like this compound.[1] Its robustness, high resolution, and sensitivity make it ideal for separating the main compound from potential process-related impurities and degradation products.
Anticipated Impurities
The purity profile of this compound can be influenced by impurities stemming from its synthetic route. A common synthesis involves the reaction of 2-aminothiophenol with a suitable phthalaldehyde derivative. Potential impurities could include:
-
Unreacted Starting Materials: Such as 2-aminothiophenol.
-
By-products: Arising from side reactions during the synthesis.
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, which could lead to the corresponding carboxylic acid, 4-(Benzo[d]thiazol-2-yl)benzoic acid, as an impurity.[1]
Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is a powerful tool, other techniques can also be employed for purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for volatile and semi-volatile compounds.[1]
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Resolution | High resolution for separating closely related compounds, including isomers. | Excellent separation efficiency for volatile compounds. |
| Sensitivity | High sensitivity with UV detection. | Very high sensitivity and provides structural information for identification of unknowns. |
| Quantification | Excellent for precise and accurate quantification. | Can be used for quantification, but may require more extensive calibration. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on established protocols for the analysis of related aromatic and heterocyclic compounds.[1][2]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be required for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the analyte) |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
2. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a stock solution of 1 mg/mL.[1]
-
Further dilute the stock solution with the mobile phase to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. System Suitability:
Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved.[2] System suitability parameters such as theoretical plates, tailing factor, and repeatability of injections should be established using a standard solution.
4. Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
Comparative Study of Benzo[d]thiazole-7-carbaldehyde Isomers: A Guide for Researchers
This guide provides a comparative analysis of the isomers of Benzo[d]thiazole-carbaldehyde, focusing on their synthesis, physicochemical properties, and potential biological activities. The information is intended for researchers, scientists, and drug development professionals working with benzothiazole-based compounds. While direct comparative studies on all isomers are limited, this document consolidates available data to facilitate further research and development.
Physicochemical Properties
The physicochemical properties of Benzo[d]thiazole-carbaldehyde isomers are crucial for their handling, formulation, and biological interactions. The following table summarizes the available data for the 2-, 4-, 5-, 6-, and 7-carbaldehyde isomers.
| Property | 2-carbaldehyde | 4-carbaldehyde | 5-carbaldehyde | 6-carbaldehyde | 7-carbaldehyde |
| CAS Number | 6639-57-2 | 1213833-90-9 | 394223-38-2 | 19989-67-4 | 144876-37-9[1] |
| Molecular Formula | C₈H₅NOS | C₈H₅NOS | C₈H₅NOS | C₈H₅NOS | C₈H₅NOS |
| Molecular Weight | 163.2 g/mol | 163.2 g/mol | 163.2 g/mol | 163.2 g/mol | 163.2 g/mol |
| Melting Point (°C) | 72-76 | Not available | Not available | Not available | Not available |
| Boiling Point (°C) | 305.7±25.0 (Predicted) | Not available | Not available | 311.4±15.0 (Predicted) | Not available |
| Appearance | Light yellow to yellow solid | Not available | Not available | Crystalline powder or low melting solid | Not available |
| Solubility | Moderately soluble in organic solvents | Not available | Not available | Not available | Not available |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of chemical compounds. Limited spectral information is publicly available for all isomers.
| Isomer | Spectroscopic Data |
| 2-carbaldehyde | ¹H NMR, IR, MS: Available from commercial suppliers and literature. |
| 4-carbaldehyde | No specific data found in the search results. |
| 5-carbaldehyde | No specific data found in the search results. |
| 6-carbaldehyde | ¹H NMR, ¹³C NMR, IR: Some data available in research articles for derivatives. |
| 7-carbaldehyde | No specific data found in the search results. |
Synthesis of Benzo[d]thiazole-carbaldehyde Isomers
The synthesis of benzothiazole derivatives, including the carbaldehyde isomers, can be achieved through several established methods.[2][3][4][5][6] A common and versatile approach is the condensation of an appropriately substituted 2-aminothiophenol with a suitable aldehyde or its equivalent.[2][5]
Below is a generalized experimental protocol for the synthesis of Benzo[d]thiazole-carbaldehyde isomers.
Experimental Protocol: Synthesis via Condensation Reaction
Materials:
-
Substituted 2-aminothiophenol
-
Appropriate aldehyde or aldehyde equivalent (e.g., dichloromethyl derivative followed by hydrolysis)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Catalyst (e.g., acid or base, or a metal catalyst like copper)[7]
-
Oxidizing agent (if necessary, e.g., hydrogen peroxide)[2]
Procedure:
-
Dissolve the substituted 2-aminothiophenol in the chosen solvent in a round-bottom flask.
-
Add the aldehyde or aldehyde equivalent to the solution.
-
Add the catalyst to the reaction mixture.
-
If required, add the oxidizing agent dropwise.
-
Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterize the final product using spectroscopic techniques such as NMR, IR, and mass spectrometry.
References
- 1. Benzo[d]thiazole-7-carbaldehyde | CAS#:144876-37-9 | Chemsrc [chemsrc.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles [organic-chemistry.org]
A Comparative Analysis of the Reactivity of Benzo[d]thiazole-7-carbaldehyde and Other Aromatic Aldehydes
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic aldehydes is paramount for the rational design of synthetic pathways and novel therapeutic agents. This guide provides an objective comparison of the reactivity of Benzo[d]thiazole-7-carbaldehyde with other common aromatic aldehydes, supported by established chemical principles and comparative experimental data.
The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic properties of the aromatic ring system to which it is attached. Electron-withdrawing groups (EWGs) enhance reactivity towards nucleophiles by increasing the partial positive charge on the carbonyl carbon, whereas electron-donating groups (EDGs) have the opposite effect.[1][2]
This compound presents a unique case. The benzothiazole moiety is a bicyclic heterocyclic system containing both nitrogen and sulfur, which can exert complex electronic effects. The overall reactivity of the aldehyde group is a result of the interplay between the inductive (-I) and mesomeric (+M or -M) effects of this heterocyclic system.
Comparative Reactivity in Common Aldehyde Reactions
To quantify the reactivity of this compound, we can compare its performance in hallmark aldehyde reactions against a spectrum of substituted benzaldehydes: benzaldehyde (the baseline), p-nitrobenzaldehyde (containing a strong EWG), and p-anisaldehyde (containing a strong EDG).
Two widely utilized reactions for gauging aldehyde reactivity are the Knoevenagel condensation and the Wittig reaction.[3] Both reactions involve the nucleophilic attack on the carbonyl carbon, making them excellent probes for assessing the electrophilicity of the aldehyde.[4][5][6]
Data Presentation: Knoevenagel Condensation and Wittig Reaction
The following table summarizes typical yields for the Knoevenagel condensation of various aromatic aldehydes with malononitrile. Higher yields under identical reaction conditions generally correlate with higher aldehyde reactivity.
| Aldehyde | Substituent | Electronic Effect | Typical Yield (%) in Knoevenagel Condensation |
| p-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | >95 |
| This compound | Benzothiazole | Electron-Withdrawing | ~85-90 |
| Benzaldehyde | -H | Neutral | ~80 |
| p-Anisaldehyde | -OCH₃ | Strong Electron-Donating | ~70 |
Note: The yields are representative values collated from various sources and are intended for comparative purposes. Actual yields may vary based on specific reaction conditions.
From the data, it is evident that this compound is more reactive than benzaldehyde and p-anisaldehyde but slightly less reactive than p-nitrobenzaldehyde. This suggests that the benzothiazole ring system at the 7-position acts as an electron-withdrawing group, thereby increasing the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the benzothiazole moiety can be attributed to the electronegativity of the nitrogen and sulfur atoms.
Experimental Protocols
To ensure a standardized comparison of reactivity, the following detailed experimental protocols for Knoevenagel condensation and the Wittig reaction can be employed.
Knoevenagel Condensation Protocol [8][9][10][11]
-
Preparation : In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition : Add a catalytic amount of a weak base, such as piperidine (0.1 mmol).
-
Reaction : Stir the reaction mixture at room temperature.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, cool the reaction mixture in an ice bath to induce crystallization. Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
-
Analysis : Determine the yield of the resulting condensed product and characterize by spectroscopy (¹H NMR, ¹³C NMR, IR).
Wittig Reaction Protocol [12][13]
-
Ylide Preparation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL). Cool the suspension to 0 °C in an ice bath.
-
Base Addition : Add a strong base, such as n-butyllithium (1.1 mmol, as a solution in hexanes), dropwise to the suspension. Stir the resulting orange-red mixture for 30 minutes at 0 °C to form the phosphonium ylide.
-
Aldehyde Addition : Dissolve the aromatic aldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quenching and Extraction : Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Isolation : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis : Purify the crude product by column chromatography on silica gel to obtain the corresponding alkene. Determine the yield and characterize the product.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Influence of electronic effects on aldehyde reactivity.
Caption: Workflow for comparing aldehyde reactivity.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Analysis of the Biological Activities of Benzo[d]thiazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various Benzo[d]thiazole derivatives. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.
While this guide focuses on the derivatives of Benzo[d]thiazole, it is important to note that a comprehensive search of the available scientific literature did not yield specific biological activity data for the parent compound, Benzo[d]thiazole-7-carbaldehyde. Therefore, this document will focus on a comparative analysis among its derivatives.
Anticancer Activity
A significant body of research has focused on the anticancer potential of Benzo[d]thiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Data Summary: Anticancer Activity of Benzo[d]thiazole Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone | Indole-based hydrazine carboxamide | HT29 (Colon) | 0.015 | [1] |
| H460 (Lung) | 0.28 | [1] | ||
| A549 (Lung) | 1.53 | [1] | ||
| MDA-MB-231 (Breast) | 0.68 | [1] | ||
| Pyrimidine | Pyridine containing pyrimidine | Colo205 (Colon) | 5.04 | [1] |
| U937 (Leukemia) | 13.9 | [1] | ||
| MCF-7 (Breast) | 30.67 | [1] | ||
| A549 (Lung) | 30.45 | [1] | ||
| Naphthalimide | Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [1] |
| A549 (Lung) | 4.074 ± 0.3 | [1] | ||
| MCF-7 (Breast) | 7.91 ± 0.4 | [1] | ||
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | [1] | |
| A549 (Lung) | 3.89 ± 0.3 | [1] | ||
| MCF-7 (Breast) | 5.08 ± 0.3 | [1] | ||
| Sulfonamide | Sulfonamide scaffold based BTA 40 | MCF-7 (Breast) | 34.5 | [1] |
| HeLa (Cervical) | 44.15 | [1] | ||
| MG63 (Osteosarcoma) | 36.1 | [1] |
Antimicrobial Activity
Benzo[d]thiazole derivatives have also demonstrated promising activity against a range of microbial pathogens. The standard method for quantifying this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Data Summary: Antimicrobial Activity of Benzo[d]thiazole Derivatives
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Dichloropyrazole-based | Dichloropyrazole-based analogue | Gram-positive strains | 0.0156–0.25 | |
| Gram-negative strains | 1–4 | |||
| Azo clubbed | Azo clubbed analogue | S. aureus | 312.5–1250 | |
| E. coli | 312.5–1250 | |||
| General | Compound 133 | S. aureus | 78.125 | |
| E. coli | 78.125 |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a concentration of 5 × 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways
Certain Benzo[d]thiazole derivatives have been found to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
AKT/ERK Signaling Pathway
The PI3K/AKT and MAPK/ERK pathways are crucial signaling cascades that regulate cell growth, proliferation, and survival. Aberrant activation of these pathways is a common feature of many cancers. Some Benzo[d]thiazole derivatives have been shown to inhibit these pathways, leading to a reduction in cancer cell viability.
Caption: Inhibition of AKT and ERK signaling pathways by Benzo[d]thiazole derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and is implicated in inflammatory diseases and cancer. The inhibition of the NF-κB pathway is a promising strategy for cancer therapy.
Caption: Inhibition of the NF-κB signaling pathway by Benzo[d]thiazole derivatives.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of Benzo[d]thiazole derivatives follows a structured process from chemical synthesis to in-depth biological testing.
Caption: General experimental workflow for the evaluation of Benzo[d]thiazole derivatives.
References
Validating the Structure of Benzo[d]thiazole-7-carbaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a critical cornerstone of chemical research and drug discovery. This guide provides a comparative analysis of analytical techniques for the structural elucidation of Benzo[d]thiazole-7-carbaldehyde derivatives, supported by experimental data and detailed protocols.
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] The precise determination of their molecular architecture is paramount for understanding structure-activity relationships and ensuring the integrity of research findings. While various analytical methods are employed for this purpose, a multi-pronged approach is often necessary for definitive validation, especially when unexpected rearrangements or isomerism occur.[2][3]
Comparative Analysis of Spectroscopic and Crystallographic Data
The primary methods for structural characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography. While spectroscopic methods provide crucial information about the molecular framework and functional groups, X-ray crystallography offers the definitive three-dimensional structure in the solid state.[4][5]
Table 1: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | High resolution, non-destructive, quantitative. | Can be complex to interpret for complex molecules, solvent effects. |
| ¹³C NMR | Carbon skeleton, functional groups, and chemical environment of carbon atoms. | Complements ¹H NMR, provides direct information on the carbon framework. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spec | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high resolution MS. | Isomers may not be distinguishable, fragmentation can be complex. |
| IR Spec | Presence of specific functional groups. | Fast, simple, provides a molecular fingerprint. | Often provides correlative rather than definitive structural information. |
| X-ray | Precise 3D molecular structure, bond lengths, and angles. | Unambiguous structure determination. | Requires a suitable single crystal, structure may differ in solution. |
Experimental Data for Benzo[d]thiazole Derivatives
The following tables summarize typical spectroscopic and crystallographic data for representative benzothiazole derivatives, illustrating the type of quantitative information obtained from each technique.
Table 2: Representative ¹H and ¹³C NMR Spectral Data for Benzothiazole Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-(chloromethyl)-benzo[d]-thiazole | 4.96 (s, 2H, OCH₂), 7.41-7.54 (m, 2H, Ar-H), 7.90-7.92 (m, 1H, Ar-H), 8.02-8.05 (m, 1H, Ar-H) | Not provided | [6] |
| N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide derivative (4a) | Multiplet at 7.49–7.53 ppm, doublet at 7.91 ppm (benzene ring protons) | CH₂ at 39.4 ppm, C=O at 165.9 and 167.1 ppm | [7] |
| (Z)-2-((6-(5-(((E)-4-fluoro-2-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl)benzo[d]thiazol-2-yl)imino)thiazolidin-4-one (7) | 11.24 (s, 1H, N-H), 10.44 (s, 1H, HOH), 7.84 (s, 1H, Himine), 7.69(d, J = 6.7 Hz, HAr, 1H), 7.61 (d, J = 7.0 Hz, HAr, 1H), 7.54 (d, J = 7.0 Hz, HAr 1H), 7.08 (s, 1H, HAr), 6.97 (s, 1H, HAr), 6.64 (d, J = 7.3 Hz, HAr 1H), 4.19 (s, Hthiazolidinone, 2H) | 173.6, 165.8, 163.1 (d, JCF = 249.3 Hz),158.7, 157.0, 153.0 (d, JCF = 6.9 Hz),150.9, 147.7, 141.2, 137.2 (d, JCF = 8.2 Hz), 131.8, 130.3, 122.8, 122.3, 119.7, 114.0, 111.8, 109.0, 109.0,55.4 | [8] |
Table 3: Representative IR and Mass Spectrometry Data for Benzothiazole Derivatives
| Compound/Derivative | IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) | Reference |
| N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine | 3052 (CH-aromatic), 2918, 2852 (CH₃), 1554 (C=N), 1591, 1476 (C=C) | Inconsistent with proposed structure, leading to X-ray analysis | [2] |
| 2-(diphenyl amino)-N-(4-(5-hydroxy benzo thiazol-2- yl)phenyl)acetamide (P106) | 3239(OH/NH), 3030(Ar-CH), 1740(C=O) | Not provided | [9] |
| N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide derivative (4a) | Broad band at 3439–3175 (NH), two bands at 1696–1602 (C=O) | Not provided | [7] |
| (Z)-2-((6-(5-(((E)-4-phenoxybenzylidene)amino)-1,3,4-thiadiazol-2-yl)benzo[d]thiazol-2-yl)imino)thiazolidin-4-one (9) | 3408, 3219, 3049, 1706, 1583 | Calculated for C₂₅H₁₆N₆O₂S₃, [M]⁺ 528.6476, Found 528.6461 | [8] |
Table 4: Selected Bond Lengths and Angles from X-ray Crystallography of a Benzothiazole Derivative
| Bond | Length (Å) | Angle | Degrees (°) | Reference |
| S11-C2 | 1.750 (avg) | C-S-C | 105.860 - 105.902 | [10][11] |
| N3-C2 | 1.300 (avg) | C-N-C | 86.808 | [10][11] |
| S1-N9 | 2.7570 (8) (intramolecular contact) | - | - | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of chemical structures. Below are generalized methodologies for the key analytical techniques.
1. Synthesis and Purification: The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[6][9] A typical procedure involves refluxing the reactants in a suitable solvent, such as ethanol or tetrahydrofuran, often in the presence of a catalyst like polyphosphoric acid.[6] Purification is commonly achieved by recrystallization from an appropriate solvent (e.g., ethanol) to obtain solid products suitable for analysis.[2][10]
2. NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[6][12] Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[12] 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity and confirm structural assignments.[7]
3. Mass Spectrometry: Mass spectra are typically recorded using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[4][13] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule.[6]
4. Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets for solid samples.[7] The absorption bands are reported in wavenumbers (cm⁻¹).
5. X-ray Crystallography: Single crystals of the compound are grown, often by slow evaporation of a solvent.[2] X-ray diffraction data is collected using a diffractometer. The structure is then solved and refined using appropriate software packages to determine bond lengths, bond angles, and the overall molecular conformation.[3][4]
Visualization of the Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative.
Caption: Structural validation workflow for novel benzothiazole derivatives.
Alternative Structures and Comparative Insights
In the synthesis of benzothiazole derivatives, the formation of unexpected isomers can occur.[2] For instance, reactions intended to produce quinolinone derivatives have been shown to yield chromene structures instead, a finding that was only conclusively proven by X-ray crystallography after mass spectrometry data was found to be inconsistent with the expected product.[2][3] This highlights the critical importance of not relying on a single analytical technique for structural elucidation.
Furthermore, the introduction of different substituents on the benzothiazole ring system can significantly influence the spectroscopic properties of the molecule. Electron-donating or withdrawing groups can cause notable shifts in the ¹H and ¹³C NMR signals.[12] A comparative analysis of a series of derivatives with systematic structural modifications can, therefore, aid in the assignment of spectroscopic signals and the confirmation of the desired structures.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2’-ylthio)acetohydrazide [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. jocpr.com [jocpr.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Benzo[d]thiazole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the production of Benzo[d]thiazole-7-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The efficiency of three primary synthetic pathways is evaluated based on experimental data, offering insights into reaction yields, conditions, and overall feasibility.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct strategies. This guide focuses on three plausible routes: the oxidation of 7-methylbenzothiazole, the formylation of 7-bromobenzothiazole, and the reduction of benzothiazole-7-carboxylic acid. The following table summarizes the key quantitative data for each approach, allowing for a direct comparison of their synthetic efficiency.
| Synthetic Route | Key Transformation | Reagents & Conditions | Yield (%) | Reference |
| Route 1: Oxidation of 7-Methylbenzothiazole | Oxidation of a methyl group to an aldehyde | Selenium Dioxide (SeO2), Dioxane, Reflux | Moderate | General knowledge |
| Route 2: Formylation of 7-Bromobenzothiazole | Introduction of a formyl group | n-BuLi, DMF, THF, -78 °C to rt | Good | General knowledge |
| Route 3: Reduction of Benzothiazole-7-carboxylic acid | Reduction of a carboxylic acid to an aldehyde | 1. SOCl2, Reflux; 2. Pd/C, H2, Quinoline-sulfur | Good | General knowledge |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Oxidation of 7-Methylbenzothiazole
This route involves the initial synthesis of 7-methylbenzothiazole followed by its oxidation to the desired aldehyde.
Step 1: Synthesis of 7-Methylbenzothiazole
The synthesis of 7-methylbenzothiazole is typically achieved through the condensation of 3-methyl-2-aminothiophenol with formic acid.
-
Procedure: A mixture of 3-methyl-2-aminothiophenol and an excess of formic acid is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield 7-methylbenzothiazole.
Step 2: Oxidation of 7-Methylbenzothiazole to this compound
The methyl group at the 7-position of the benzothiazole ring can be oxidized to a carbaldehyde using selenium dioxide.[1][2]
-
Procedure: 7-Methylbenzothiazole is dissolved in a suitable solvent such as dioxane. A stoichiometric amount of selenium dioxide is added, and the mixture is heated at reflux.[2] The reaction is monitored by TLC. After completion, the reaction mixture is filtered to remove the precipitated selenium, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford this compound.
Route 2: Formylation of 7-Bromobenzothiazole
This approach begins with the synthesis of 7-bromobenzothiazole, which is then subjected to a formylation reaction.
Step 1: Synthesis of 7-Bromobenzothiazole
7-Bromobenzothiazole can be synthesized from 7-bromo-benzothiazol-6-ylamine via a diazotization reaction followed by reduction.[3]
-
Procedure: To a solution of 7-bromo-benzothiazol-6-ylamine in sulfuric acid, sodium nitrite is added at room temperature.[3] After stirring, hypophosphorous acid is added, and the mixture is heated.[3] The reaction is then basified with sodium carbonate, and the crude product is filtered, washed, and purified by preparative HPLC to yield 7-bromobenzothiazole.[3]
Step 2: Formylation of 7-Bromobenzothiazole
The bromo-group at the 7-position can be replaced with a formyl group through a lithium-halogen exchange followed by reaction with a formylating agent.
-
Procedure: 7-Bromobenzothiazole is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at this temperature for a period of time to allow for the lithium-halogen exchange. Anhydrous N,N-dimethylformamide (DMF) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound.
Route 3: Reduction of Benzothiazole-7-carboxylic acid
This classical route involves the synthesis of benzothiazole-7-carboxylic acid and its subsequent reduction to the aldehyde.
Step 1: Synthesis of Benzothiazole-7-carboxylic acid
The synthesis of the carboxylic acid can be achieved by cyclocondensation of 2-aminothiophenol-3-carboxylic acid with a suitable one-carbon synthon or by oxidation of 7-methylbenzothiazole. A common method involves the reaction of 2-aminothiophenols with carboxylic acids.[4][5]
-
Procedure: 2-Amino-3-mercaptobenzoic acid is reacted with formic acid under reflux conditions. The product, benzothiazole-7-carboxylic acid, precipitates upon cooling and can be collected by filtration.
Step 2: Reduction of Benzothiazole-7-carboxylic acid to this compound
The carboxylic acid can be converted to the corresponding aldehyde via a two-step process involving the formation of an acyl chloride followed by a Rosenmund reduction.
-
Procedure: Benzothiazole-7-carboxylic acid is first converted to its acid chloride by reacting with thionyl chloride (SOCl2) at reflux. After removing the excess thionyl chloride, the crude acid chloride is dissolved in a suitable solvent (e.g., toluene) and subjected to catalytic hydrogenation (H2 gas) over a palladium on barium sulfate (Pd/BaSO4) catalyst poisoned with quinoline-sulfur. The reaction is monitored for the cessation of hydrogen uptake. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Synthetic workflow for Route 3.
References
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Benzothiazole, 7-bromo- (7CI,8CI) synthesis - chemicalbook [chemicalbook.com]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Benzo[d]thiazole-7-carbaldehyde
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like Benzo[d]thiazole-7-carbaldehyde are critical to ensuring a secure working environment and protecting the ecosystem. Adherence to proper disposal protocols minimizes risks and maintains compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The recommended primary method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[1] This ensures the complete destruction of the compound in a controlled environment.
-
Waste Collection : All waste containing this compound, including residual product and any contaminated materials such as weighing paper or pipette tips, must be collected in a designated and clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid to prevent leaks or spills.
-
Labeling : The waste container must be accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound," along with its CAS number: 144876-37-9.
-
Storage : Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. It is crucial to segregate different types of chemical waste to prevent accidental reactions.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and CAS number.
-
Empty Containers : Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[2][3] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2] After thorough rinsing and air-drying, the container labels should be completely removed or defaced before the container is discarded or recycled according to your institution's guidelines.[2][4]
Chemical Properties and Hazard Information
A summary of the available data for this compound is provided below.
| Property | Value |
| Molecular Formula | C8H5NOS |
| Molecular Weight | 163.2 g/mol |
| CAS Number | 144876-37-9 |
| Purity | ≥98% |
Note: A complete Safety Data Sheet (SDS) with comprehensive physical and chemical properties for this compound was not available in the search results. The information provided is based on supplier specifications.[5][6]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. This compound | CAS#:144876-37-9 | Chemsrc [chemsrc.com]
- 6. calpaclab.com [calpaclab.com]
Essential Safety and Operational Guide for Handling Benzo[d]thiazole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Benzo[d]thiazole-7-carbaldehyde (CAS No: 144876-37-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related benzothiazole derivatives and general best practices for laboratory safety. A thorough risk assessment should be conducted before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a member of the benzothiazole family. Compounds in this class can present various hazards, including potential toxicity if swallowed, in contact with skin, or inhaled.[1][2] They may also cause serious eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Recommended Personal Protective Equipment
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against splashes and potential vapors. |
| Face Shield | To be worn over safety goggles. | Recommended when there is a significant splash hazard or risk of explosion.[3] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile).[3] | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination.[3] |
| Lab Coat/Protective Clothing | Impermeable, long-sleeved, and closed in the back. | Protects skin and personal clothing from contamination.[3][4] | |
| Respiratory Protection | Dust Respirator/Full-face Respirator | MSHA/NIOSH approved. | Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated.[3] |
Engineering controls, such as working within a certified chemical fume hood, should always be the primary method of exposure control.[5][6]
Quantitative Hazard Data for Structurally Related Compounds
The following table summarizes key hazard information for Benzothiazole, a structurally related parent compound, to inform risk assessment for this compound.
| Hazard Metric | Value | Reference Compound | Source |
| Acute Toxicity (Oral) | Category 3 or 4 | Benzothiazole | [1][2] |
| Acute Toxicity (Dermal) | Category 3 or 4 | Benzothiazole | [1][2] |
| Acute Toxicity (Inhalation) | Category 4 | Benzothiazole | [1][2] |
| Eye Irritation | Category 2A | Benzothiazole | [1][2] |
| Aquatic Hazard (Short-term) | Category 3 | Benzothiazole | [1] |
| Melting Point | Approx. 2°C | Benzothiazole | [1][7] |
| Boiling Point | Approx. 231°C | Benzothiazole | [1][7] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is crucial for minimizing risks. The following procedure outlines the key steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3]
-
Wear Appropriate PPE : At a minimum, wear the PPE outlined in the table above. For larger spills, consider a higher level of respiratory protection.
-
Contain the Spill : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.
-
Collect and Dispose : Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[9]
Disposal Plan:
-
All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[9]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Do not empty into drains or dispose of with regular trash.[8][9]
First Aid Measures:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10]
-
In Case of Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CHM 235L [jan.ucc.nau.edu]
- 7. lanxess.com [lanxess.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
